Linagliptin Acetamide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30N8O3 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C27H30N8O3/c1-5-6-14-34-23-24(31-26(34)33-13-9-10-19(15-33)29-18(3)36)32(4)27(38)35(25(23)37)16-22-28-17(2)20-11-7-8-12-21(20)30-22/h7-8,11-12,19H,9-10,13-16H2,1-4H3,(H,29,36)/t19-/m1/s1/i3D3 |
InChI Key |
KWOITPIVEAFNPU-HPHWMYPNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Linagliptin Acetamide-d3: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways of Linagliptin (B1675411) Acetamide-d3, a deuterated analog of a Linagliptin impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug metabolism studies, and pharmaceutical analysis.
Chemical Structure and Properties
Linagliptin Acetamide-d3 is the N-acetylated and deuterated form of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The introduction of deuterium (B1214612) atoms at the acetyl group provides a stable isotope-labeled internal standard, crucial for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, using mass spectrometry.
The chemical structure of this compound is presented below:
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[(3R)-1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl]acetamide-d3 | [1] |
| Molecular Formula | C₂₇H₂₇D₃N₈O₃ | [1] |
| Molecular Weight | 517.60 g/mol | [1] |
| SMILES | O=C(N[C@H]1CN(C(N2CC#CC)=NC(N(C)C(N3CC4=NC(C)=C5C=CC=CC5=N4)=O)=C2C3=O)CCC1)C([2H])([2H])[2H] | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol | [2] |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and efficient synthetic route can be devised based on the known synthesis of Linagliptin and standard organic chemistry transformations. The most logical approach involves the N-acetylation of the primary amine group of Linagliptin using a deuterated acetylating agent.
A proposed synthetic pathway is outlined below:
Caption: Proposed Synthetic Pathway for this compound.
Experimental Protocol: N-Acetylation of Linagliptin
This protocol is a proposed method based on general procedures for the N-acetylation of primary amines. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
Linagliptin
-
Acetic anhydride-d6 (deuterated acetic anhydride)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Linagliptin (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of acetic anhydride-d6 (1.1-1.2 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system to afford the pure product.[3][4]
Quantitative Data
Table 2: Expected Reaction Parameters and Yield
| Parameter | Expected Value |
| Reaction Time | 2 - 4 hours |
| Reaction Temp. | 0 °C to RT |
| Yield | 80 - 95% |
| Purity (HPLC) | >98% |
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | The spectrum will be similar to that of Linagliptin Acetamide, with the notable absence of the singlet corresponding to the acetyl methyl protons (around 2.0 ppm). The other proton signals of the Linagliptin backbone would remain unchanged. |
| ¹³C NMR | The spectrum will be similar to that of Linagliptin Acetamide. The signal for the acetyl methyl carbon will be observed as a multiplet due to deuterium coupling, with a characteristic downfield shift compared to the non-deuterated analog. |
| Mass Spec. | The molecular ion peak ([M+H]⁺) is expected at m/z 518.28, which is 3 units higher than that of the non-deuterated Linagliptin Acetamide (m/z 515.25)[2], confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure and a proposed synthetic route for this compound. The synthesis, based on the N-acetylation of Linagliptin with a deuterated reagent, is a feasible approach for obtaining this valuable stable isotope-labeled internal standard. The provided experimental protocol and expected analytical data serve as a foundation for researchers to produce and characterize this compound for its application in advanced pharmaceutical and metabolic studies. Further optimization and detailed characterization are recommended to establish a robust and reproducible synthetic and analytical methodology.
References
Physicochemical Properties of Linagliptin Acetamide-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Linagliptin (B1675411) Acetamide-d3, a deuterated analog of a Linagliptin impurity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical studies.
Introduction
Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulates insulin (B600854) release and suppresses glucagon (B607659) secretion in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][2][4] Linagliptin Acetamide-d3 is a stable isotope-labeled version of a potential impurity or metabolite of Linagliptin, where three hydrogen atoms on the acetamide (B32628) group have been replaced with deuterium. Such labeled compounds are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for accurate pharmacokinetic and metabolic studies. While specific physicochemical data for this compound is not widely published, the properties of the parent compound, Linagliptin, provide a strong basis for its expected characteristics. Deuterium substitution is known to have a minimal effect on most physicochemical properties such as melting point, pKa, and solubility.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated parent compound, Linagliptin, is also provided for comparison, as the properties are expected to be very similar.
| Property | This compound | Linagliptin |
| Chemical Name | N-[(3R)-1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl]acetamide-d3 | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₂₇H₂₇D₃N₈O₃[5][6] | C₂₅H₂₈N₈O₂[2][3] |
| Molecular Weight | 517.60 g/mol [6] | 472.54 g/mol [2] |
| CAS Number | 1297274-00-0 (Radioisotope Labelled)[5] | 668270-12-0[2] |
| Appearance | White to off-white solid (Expected) | White to yellowish crystalline solid[7] |
| Melting Point | Not explicitly reported. Expected to be similar to Linagliptin. | 190-196 °C[8] or 202 °C[8] |
| Boiling Point | Not reported. Expected to decompose before boiling under atmospheric pressure. | Not reported. Expected to decompose before boiling. |
| pKa | Not explicitly reported. Expected to be similar to Linagliptin. | pKa1 = 1.9 (quinazoline moiety), pKa2 = 8.6 (primary amino group)[9] |
Solubility Profile
The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound is not available, the solubility of Linagliptin has been characterized in various solvents.
| Solvent | Solubility of Linagliptin | Reference |
| Aqueous Media (up to pH 8) | > 1 mg/mL (high solubility) | [7] |
| Methanol | Soluble | [8] |
| Ethanol | Sparingly soluble | [8] |
| Isopropanol | Very slightly soluble | [8] |
| DMSO | Soluble | |
| Dimethylformamide | Soluble |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducibility and regulatory purposes. The following sections outline standard experimental protocols that can be applied to characterize this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.
-
Procedure:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A fresh sample is then heated at a slower rate, typically 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Solubility Determination
Equilibrium solubility is a critical parameter for the Biopharmaceutics Classification System (BCS). The shake-flask method is considered the gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved drug.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
pH Measurement: For aqueous solutions, the pH is measured before and after the experiment to ensure it has not significantly changed.
Mechanism of Action and Signaling Pathway
Linagliptin, the parent compound of this compound, exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This action potentiates the endogenous incretin system, which plays a vital role in glucose homeostasis.
Signaling Pathway of Linagliptin
The following diagram illustrates the mechanism of action of Linagliptin.
Caption: Mechanism of action of Linagliptin.
Experimental Workflow for Bioanalytical Quantification
This compound is primarily used as an internal standard in bioanalytical methods to quantify Linagliptin in biological matrices. The following workflow outlines a typical LC-MS/MS based quantification process.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
This technical guide provides a summary of the available physicochemical properties of this compound, drawing upon data from its parent compound, Linagliptin. The provided experimental protocols offer standardized approaches for the characterization of this and similar molecules. The diagrams illustrate the crucial role of Linagliptin in the management of type 2 diabetes and the application of its deuterated analog in bioanalytical research. This information is intended to support further research and development activities involving Linagliptin and its isotopically labeled variants.
References
- 1. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Linagliptin N-Acetyl Impurity | 1803079-49-3 | SynZeal [synzeal.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
The Gold Standard in Bioanalysis: A Technical Guide to Linagliptin Acetamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Linagliptin (B1675411) Acetamide-d3's role as an internal standard in the bioanalytical quantification of Linagliptin. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent for managing type 2 diabetes.[1] Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The use of a stable isotope-labeled (SIL) internal standard, such as Linagliptin Acetamide-d3, is recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for achieving the highest levels of accuracy and precision.[1][2]
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[3] In this technique, a known quantity of the isotopically labeled compound (this compound) is added to the biological sample at the initial stage of analysis.[3] Due to their near-identical physicochemical properties, both the analyte (Linagliptin) and the internal standard exhibit analogous behavior throughout the entire analytical workflow, including extraction, chromatography, and ionization.[4][5] Any procedural variations, such as loss of analyte during sample preparation or fluctuations in instrument response (e.g., ion suppression or enhancement), will affect both the analyte and the internal standard proportionally.[6][7] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling precise and accurate quantification of the analyte.[5]
This compound is a derivative of Linagliptin where three hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical similarities ensure they co-elute chromatographically and experience similar ionization efficiencies.[1][4]
Therapeutic Mechanism of Linagliptin
To provide a comprehensive context, it is beneficial to understand the therapeutic action of Linagliptin. Linagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][8] By preventing the breakdown of these incretins, Linagliptin increases their active levels, leading to a glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release.[8] This ultimately results in improved glycemic control in patients with type 2 diabetes.[8]
Mechanism of action of Linagliptin via DPP-4 inhibition.
Experimental Protocols
The use of this compound as an internal standard is integral to various sample preparation techniques designed to extract Linagliptin from complex biological matrices like plasma. The goal is to remove interfering substances such as proteins and phospholipids (B1166683) before LC-MS/MS analysis.[9]
Sample Preparation Techniques
Three common methods for sample preparation in the bioanalysis of Linagliptin are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[9]
1. Protein Precipitation (PPT): This is a rapid and simple method for removing the majority of proteins from biological samples.[9]
-
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.[9]
-
Add a specific volume of the this compound working solution.[9]
-
Add 300 µL of a cold organic solvent, such as acetonitrile (B52724), to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1-2 minutes.[9]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube for analysis.[9]
-
Protein Precipitation Workflow.
2. Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract by utilizing a solid sorbent to bind and elute the analyte and internal standard.[1]
-
Protocol:
-
Pre-treat a 200 µL plasma sample by adding 400 µL of 4% phosphoric acid in water and vortex.[9]
-
Spike the pre-treated sample with the this compound working solution.[9]
-
Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.[9]
-
Load the entire sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]
-
Elute Linagliptin and the internal standard with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.[1]
-
Solid-Phase Extraction Workflow.
3. Liquid-Liquid Extraction (LLE): LLE is a highly selective technique that separates compounds based on their differential solubility in two immiscible liquid phases.[9]
-
Protocol:
-
Aliquot 300 µL of plasma into a glass tube.[9]
-
Add the this compound working solution.[9]
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.[9]
-
Add 3 mL of an organic solvent (e.g., ethyl acetate).[9]
-
Vortex the mixture for 5-10 minutes.[9]
-
Centrifuge to separate the organic and aqueous layers.[10]
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.[10]
-
LC-MS/MS Analysis
Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Quantitative Data Summary
The performance of a bioanalytical method is assessed through a series of validation parameters. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the required accuracy and precision.[1]
| Parameter | Typical Performance with SIL Internal Standard | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [2] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | [12] |
| Precision (% CV) | < 15% (< 20% for LLOQ) | [12] |
| Recovery | Consistent and reproducible | [7][11] |
| Matrix Effect | Minimal and compensated by the IS | [7][11] |
Conclusion
This compound stands as an exemplary internal standard for the bioanalysis of Linagliptin. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, ensures robust and reliable quantification by effectively compensating for analytical variability.[5] The detailed experimental protocols and performance data underscore the critical role of stable isotope-labeled internal standards in generating high-quality data for pharmacokinetic and clinical studies, thereby supporting the safe and effective development of pharmaceuticals. The use of this compound is highly recommended to ensure the accuracy, precision, and reproducibility of bioanalytical methods for Linagliptin.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
Linagliptin Acetamide-d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Linagliptin Acetamide-d3, a deuterated analog of a Linagliptin impurity. This document consolidates key chemical data, analytical methodologies, and relevant biological pathways to support research and development activities.
Core Compound Details
This compound is a stable isotope-labeled form of Linagliptin Acetamide. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it a valuable tool in analytical and metabolic studies, often used as an internal standard.
| Parameter | Value |
| CAS Number | 1297274-00-0 (for radioisotope-labeled) |
| Molecular Formula | C₂₇D₃H₂₇N₈O₃ |
| Molecular Weight | 517.60 g/mol |
Quantitative Analytical Data
The following tables summarize typical performance characteristics of analytical methods developed for the quantification of Linagliptin, for which this compound would be an ideal internal standard.
Table 1: HPLC Method Parameters for Linagliptin Analysis
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex C18 | Luna C18 (2) (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer | Methanol: 0.2% Orthophosphoric Acid (50:50, v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min |
| Detection Wavelength | 299 nm | 227 nm |
| Linearity Range | 20 to 40 µg/ml | 2-12 µg/mL |
| Accuracy | 101.22% | 100.21-103.83% |
Table 2: Performance of a Validated HPLC-MS/MS Method for Linagliptin
| Parameter | Performance Characteristic |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.27 µg/mL |
| Limit of Quantification (LOQ) | 0.82 µg/mL |
| Intra-day Precision (% RSD) | < 2.00 |
| Inter-day Precision (% RSD) | < 2.00 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Linagliptin by RP-HPLC
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Linagliptin in pharmaceutical formulations.
1. Materials and Reagents:
-
Linagliptin reference standard
-
This compound (as internal standard)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Phenomenex C18
-
Mobile Phase: Acetonitrile and Phosphate Buffer
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 299 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of Linagliptin in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 20 to 40 µg/mL.
-
Prepare a stock solution of this compound as the internal standard.
4. Sample Preparation:
-
Extract the drug from the sample matrix using a suitable solvent.
-
Spike the extracted sample with the internal standard solution.
-
Filter the sample through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for Linagliptin and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of Linagliptin to the internal standard against the concentration of the standard solutions.
-
Determine the concentration of Linagliptin in the samples from the calibration curve.
Protocol 2: Visible Spectrophotometric Method for Linagliptin Estimation
This protocol outlines a colorimetric method for the determination of Linagliptin.
1. Principle: This method is based on the condensation reaction between the primary amine group of Linagliptin and p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to form a yellow Schiff base.
2. Reagents:
-
Linagliptin reference standard
-
p-dimethylaminobenzaldehyde (PDAB) solution (5% w/v in methanol)
-
Hydrochloric acid (HCl), 37%
-
Distilled water
3. Procedure:
-
Transfer aliquots of the working standard solution of Linagliptin into a series of 10 mL volumetric flasks to obtain final concentrations of 5–45 µg/mL.
-
To each flask, add 1 mL of 5% w/v PDAB solution and 2 mL of 37% HCl.
-
Heat the flasks in a water bath at 70–75°C for 35 minutes.
-
Cool the flasks to room temperature and dilute to the mark with distilled water.
-
Measure the absorbance of the yellow-colored solution at 407 nm against a reagent blank.
4. Calibration Curve:
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
The concentration of Linagliptin in the test sample can be determined from this curve.
Visualizations
Signaling Pathway of Linagliptin
Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the quantitative analysis of Linagliptin using HPLC.
Stability of Linagliptin Acetamide-d3 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct stability studies on Linagliptin Acetamide-d3 in solution are not extensively available in the public domain. This guide provides a comprehensive overview based on the stability of the parent compound, Linagliptin, and established principles of deuterated compound stability. The methodologies and potential degradation pathways described herein are intended to serve as a foundational resource for researchers designing stability studies for this compound.
Introduction to Linagliptin and its Deuterated Analogue
Linagliptin is an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used in the management of type 2 diabetes.[1][2] this compound is a stable isotope-labeled version of a related substance of Linagliptin, where three hydrogen atoms in the acetamide (B32628) group are replaced by deuterium (B1214612).[3][4][5][6] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to slower metabolic cleavage and potentially a longer half-life and altered toxicity profile.[7][8][9][10]
While the primary advantage of deuteration often lies in modifying metabolic stability, understanding the chemical stability of the deuterated compound in solution is crucial for formulation development, analytical method validation, and ensuring the quality and shelf-life of a potential drug product.[11][12]
Intrinsic Stability of Linagliptin: A Surrogate for this compound
Forced degradation studies of Linagliptin provide valuable insights into its inherent stability and potential degradation pathways. These studies subject the drug substance to stress conditions more severe than accelerated stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[12][13] The degradation profile of Linagliptin can be considered a predictive model for the potential behavior of this compound, although the rates of degradation may differ due to the isotopic labeling.
Linagliptin has been shown to be susceptible to degradation under acidic and oxidative conditions.[14][15][16] It is found to be relatively stable under basic, thermal, and photolytic stress.[14][15][16][17]
Summary of Linagliptin Forced Degradation Studies
The following table summarizes the typical conditions and outcomes of forced degradation studies on Linagliptin.
| Stress Condition | Reagents and Conditions | Observed Degradation of Linagliptin |
| Acid Hydrolysis | 0.1 N to 1 N HCl, reflux for several hours | Significant degradation observed[14][15][17][18] |
| Base Hydrolysis | 0.1 N to 1 N NaOH, reflux for several hours | Generally stable or minor degradation[14][15][17] |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature | Significant degradation observed[1][14][15][17] |
| Thermal Degradation | 40°C to 80°C | Generally stable[13][15][17] |
| Photolytic Degradation | Exposure to UV light | Generally stable[14][15] |
Potential Degradation Pathways
The degradation of Linagliptin primarily occurs through hydrolysis of the quinazoline (B50416) moiety under acidic conditions and oxidation.[18]
Acid-Induced Degradation
Under acidic conditions, the hydrolysis of the quinazoline structure is a key degradation pathway.[18] This can lead to the formation of several degradation products. For Linagliptin, acid hydrolysis can result in the formation of (R)-N-(2-acetylphenyl)-2-(8-(3-aminopiperidin-1-yl)-7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (LINA-D2).[18] Additionally, the addition of HCl to the alkyne side chain can form isomeric chloro-derivatives (LINA-D3 and LINA-D4).[18]
Caption: Plausible Acidic Degradation of Linagliptin.
Oxidative Degradation
Oxidative stress is another significant degradation pathway for Linagliptin. The exact structures of the oxidative degradation products are complex and can involve modifications at various sites of the molecule. One study identified an adduct formed during oxidative stress testing.[1]
Stability Considerations for Deuterated Compounds
The presence of deuterium in this compound can influence its stability in solution in two primary ways:
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, making it more resistant to chemical cleavage.[9] If the rate-determining step of a degradation reaction involves the cleavage of a C-H bond at the acetamide position, the deuterated analogue would be expected to degrade more slowly. However, the major reported degradation pathways of Linagliptin do not directly involve the cleavage of the C-H bonds on the acetamide methyl group. Therefore, a significant stabilizing KIE on the overall degradation profile in solution is not highly anticipated, though it cannot be entirely ruled out without experimental data.
-
H-D Exchange: A common degradation pathway for deuterated compounds is hydrogen-deuterium (H-D) exchange.[19] This is particularly relevant for deuterium atoms attached to heteroatoms or at acidic or basic sites. In the case of this compound, the deuterium atoms are on a methyl group adjacent to a carbonyl, which could potentially undergo enolization, facilitating H-D exchange, especially in the presence of protic solvents (like water or methanol) and under acidic or basic conditions.[19] It is recommended to store deuterated compounds in a dry, inert atmosphere and to use deuterated solvents for solution-based studies whenever possible to minimize H-D exchange.[19]
Recommended Experimental Protocols for Stability Assessment
To assess the stability of this compound in solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for this purpose.[17][20][21]
Development of a Stability-Indicating HPLC Method
A typical Reverse-Phase HPLC (RP-HPLC) method for Linagliptin analysis involves a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[17][20]
Table of Typical HPLC Parameters for Linagliptin Analysis:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[17][20] |
| Mobile Phase | Gradient or isocratic elution with a mixture of buffer (e.g., 0.1% phosphoric acid) and organic solvent (e.g., acetonitrile)[1] |
| Flow Rate | 1.0 mL/min[1][20] |
| Detection | UV at approximately 225 nm or 292 nm[1][17][20] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[17] The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[11]
Forced Degradation Study Protocol
The following workflow outlines a general protocol for conducting a forced degradation study on this compound.
Caption: General Workflow for a Forced Degradation Study.
Characterization of Degradants
Any significant degradation products should be characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.[17][18] For definitive structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.[17]
Conclusion
A well-designed forced degradation study using a validated stability-indicating HPLC method is essential to determine the intrinsic stability of this compound and to identify and characterize any potential degradants. The experimental protocols and degradation pathways of Linagliptin detailed in this guide provide a solid foundation for researchers to undertake such stability assessments. These studies are critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 8. researchgate.net [researchgate.net]
- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. wjpps.com [wjpps.com]
- 12. wjpr.net [wjpr.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. academicstrive.com [academicstrive.com]
- 21. derpharmachemica.com [derpharmachemica.com]
In-Depth Technical Guide to Linagliptin Acetamide-d3 for Research Professionals
An Essential Tool for Pharmacokinetic and Bioanalytical Studies of Linagliptin
This technical guide provides a comprehensive overview of Linagliptin Acetamide-d3, a deuterated analog of a Linagliptin impurity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its suppliers, availability, and key technical data. It also includes representative experimental protocols and a review of the relevant biological pathways to support its application in research settings.
Introduction to Linagliptin and its Deuterated Analogs
Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism. By preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Linagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, making it an effective treatment for type 2 diabetes mellitus.
Linagliptin Acetamide is a known impurity of Linagliptin. The deuterated version, this compound, serves as an invaluable tool in bioanalytical and pharmacokinetic studies. The incorporation of three deuterium (B1214612) atoms on the acetyl group provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based assays for the accurate quantification of Linagliptin and its metabolites in biological matrices.
Supplier and Availability of this compound
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The availability and product details are summarized in the table below. Pricing is typically available upon logging into the supplier's website or by direct inquiry.
| Supplier | Product Name | Product Code | Available Quantities | Purity/Labeling Information |
| LGC Standards | This compound | TRC-L465922 | 1 mg, 2.5 mg, 5 mg | High-quality reference standard. A certificate of analysis is provided with the product.[1] |
| Clearsynth | This compound | CS-O-45658 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Accompanied by a Certificate of Analysis.[2] |
| MedchemExpress | This compound | HY-112089S | Inquire for details | Deuterium labeled Linagliptin Acetamide.[3] |
| Toronto Research Chemicals (TRC) | This compound | L465922 | Inquire for details | Stable isotope labeled. |
| SynZeal | Linagliptin Related Compounds | Varies | Inquire for details | Supplies a range of Linagliptin impurities and stable isotope products. |
Technical Data and Specifications
While a specific Certificate of Analysis for this compound is proprietary to the suppliers, a representative CoA for a similar isotopically labeled Linagliptin analog, Linagliptin-13C,d3, provides insight into the expected quality control parameters.[4]
| Test | Specification | Representative Result | Methodology |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO or Methanol | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H Nuclear Magnetic Resonance |
| Identity (Mass Spectrum) | Conforms to structure and isotopic labeling | Conforms | High-Resolution Mass Spectrometry (HRMS) |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | ≥ 99 atom % D | Conforms | Mass Spectrometry |
| Isotopic Enrichment | ≥ 98% | 99.2% | Mass Spectrometry |
| Related Substances (HPLC) | Any individual impurity ≤ 0.2%, Total impurities ≤ 0.5% | 0.05%, 0.15% | HPLC-UV |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound. These are based on established methods for Linagliptin and its analogs and may require optimization for specific laboratory conditions.
Representative Synthesis of this compound
The synthesis of this compound can be achieved by the N-acetylation of Linagliptin using a deuterated acetylating agent. The final step of a known Linagliptin synthesis is adapted for this purpose.
Reaction Scheme:
Linagliptin + Acetic Anhydride-d6 → this compound
Materials:
-
Linagliptin
-
Acetic Anhydride-d6
-
A non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
Procedure:
-
Dissolve Linagliptin in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Slowly add a stoichiometric equivalent of Acetic Anhydride-d6 to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Quality Control Analysis by HPLC
This representative HPLC method is adapted from established methods for the analysis of Linagliptin and its impurities.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.02M KH2PO4, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Signaling Pathways and Mechanism of Action
Linagliptin functions by inhibiting the DPP-4 enzyme. This action is central to the incretin pathway, which is critical for glucose homeostasis.
The DPP-4 and Incretin Signaling Pathway
DPP-4 is a transmembrane glycoprotein (B1211001) that cleaves and inactivates incretin hormones, primarily GLP-1 and GIP. These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, Linagliptin increases the circulating levels of active GLP-1 and GIP, leading to enhanced insulin release and reduced glucagon secretion, thereby lowering blood glucose levels.
Experimental Workflow for Quality Control
The quality control of a stable isotope-labeled standard like this compound is a multi-step process to ensure its identity, purity, and isotopic enrichment.
This technical guide serves as a foundational resource for researchers utilizing this compound. For specific applications, it is recommended to consult the supplier's documentation and perform appropriate method validation.
References
Understanding the Mass Shift in Linagliptin Acetamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass shift observed in Linagliptin Acetamide-d3, a deuterated isotopic analog of the Linagliptin acetamide (B32628) impurity. Understanding this mass shift is critical for the accurate identification and quantification of this impurity in pharmaceutical samples using mass spectrometry. This document details the underlying principles, experimental protocols for analysis, and relevant molecular data.
Introduction to Linagliptin and its Acetamide Impurity
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. During its synthesis and storage, various impurities can arise. One such process-related impurity is Linagliptin Acetamide, also known as N-[(3R)-1-[7-(2-butyn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,6-dihydropurin-8-yl]piperidin-3-yl]acetamide. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product, necessitating rigorous analytical control.
To facilitate the accurate quantification of Linagliptin Acetamide in complex matrices, stable isotope-labeled internal standards, such as this compound, are employed. The deuterium (B1214612) labeling introduces a specific mass shift that allows for its clear differentiation from the unlabeled analyte in mass spectrometric analysis.
The Core Principle: Mass Shift in Deuterated Compounds
The fundamental principle behind the utility of this compound as an internal standard is the predictable mass difference introduced by the substitution of hydrogen atoms with their heavier isotope, deuterium.
-
Isotopic Mass Difference: A hydrogen atom (¹H) has a mass of approximately 1.0078 atomic mass units (amu), while a deuterium atom (²H or D) has a mass of approximately 2.0141 amu.
-
Calculating the Mass Shift: this compound contains three deuterium atoms in place of three hydrogen atoms on the acetyl group. Therefore, the theoretical mass increase, or mass shift, can be calculated as follows:
Mass Shift = 3 * (Mass of Deuterium - Mass of Hydrogen) Mass Shift ≈ 3 * (2.0141 amu - 1.0078 amu) ≈ 3.0189 amu
This distinct mass difference allows a mass spectrometer to easily distinguish between the analyte (Linagliptin Acetamide) and the internal standard (this compound).
Quantitative Data Summary
The following table summarizes the key quantitative data for Linagliptin, its acetamide impurity, and the deuterated internal standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (amu) |
| Linagliptin | C₂₅H₂₈N₈O₂ | 472.54 | 472.2339 |
| Linagliptin Acetamide | C₂₇H₃₀N₈O₃ | 514.58 | 514.2448 |
| This compound | C₂₇H₂₇D₃N₈O₃ | 517.60 | 517.2637 |
Experimental Protocol: LC-MS/MS Analysis of Linagliptin Acetamide
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Linagliptin Acetamide using this compound as an internal standard.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of Linagliptin Acetamide and this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of calibration standards by serially diluting the Linagliptin Acetamide stock solution and spiking a fixed concentration of the this compound internal standard into each.
-
Sample Extraction (from a biological matrix): A protein precipitation extraction can be performed by adding three volumes of acetonitrile (containing the internal standard) to one volume of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then transferred for analysis.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions: The precursor ions ([M+H]⁺) for both the analyte and the internal standard are selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). Specific product ions are then monitored in the third quadrupole (Q3).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linagliptin Acetamide | 515.2 | Predicted based on fragmentation |
| This compound | 518.2 | Predicted based on fragmentation |
Note: The specific product ions would be determined by infusing the individual compounds into the mass spectrometer and optimizing the fragmentation parameters.
Visualizations
Logical Relationship: The Role of a Deuterated Internal Standard
A Technical Guide to the Application of Linagliptin Acetamide-d3 in In Vitro Metabolic Stability Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Metabolic Stability Assessment
In modern drug discovery and development, the early assessment of a compound's metabolic fate is paramount. In vitro metabolic stability studies serve as a critical screening tool to predict a drug's in vivo pharmacokinetic profile, including its half-life and clearance.[1][2][3] These assays, typically employing liver-derived enzyme systems like microsomes or hepatocytes, quantify the rate at which a compound is metabolized.[4][5] Linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor, is known for its low metabolic clearance, with the majority of the drug being eliminated unchanged.[6][7][8][9] Metabolism plays a minor role in its disposition, proceeding primarily through cytochrome P450 3A4 (CYP3A4) and other enzymes.[10][11]
To ensure the precision and accuracy of these quantitative assessments, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[12][13][14] Linagliptin Acetamide-d3, a deuterated analog of a linagliptin derivative, serves this purpose. By being chemically identical to the analyte but mass-shifted, it co-elutes chromatographically and experiences similar matrix effects and extraction losses, allowing for robust correction and highly reliable quantification.[12][13][14][15] This guide provides an in-depth overview of the experimental protocols and data analysis for conducting in vitro metabolic stability studies of linagliptin using this compound as an internal standard.
The Role of this compound as an Internal Standard
A high-quality internal standard is the cornerstone of a robust bioanalytical method.[14] Deuterated standards are considered the gold standard for LC-MS/MS-based quantification for several reasons:
-
Correction for Sample Variability: The SIL-IS is added at the beginning of the sample preparation process. It experiences the same potential losses as the analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction, ensuring the final analyte-to-internal standard ratio remains constant and accurate.[12][16]
-
Mitigation of Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer's source, affecting signal intensity. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for reliable normalization of the analyte's signal.[15]
-
Improved Accuracy and Precision: By accounting for variations in sample handling and instrument response, deuterated internal standards demonstrably improve the accuracy, precision, and robustness of the assay, which is essential for regulatory compliance.[16]
Caption: Logical workflow demonstrating how a deuterated internal standard corrects for errors.
Experimental Protocols
The following protocols outline standard procedures for assessing the metabolic stability of linagliptin in human liver microsomes and cryopreserved hepatocytes.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is effective for evaluating Phase I (CYP-mediated) metabolism.[3]
Materials:
-
Linagliptin
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Linagliptin in DMSO.
-
Prepare a 1 µM working solution of Linagliptin by diluting the stock solution in phosphate buffer.
-
Prepare a stock solution of this compound in methanol (B129727) for use as the internal standard (IS) in the quenching solution.
-
-
Incubation Setup:
-
Pre-warm a suspension of HLMs (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.[17]
-
To initiate the metabolic reaction, add the Linagliptin working solution to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Immediately add the NADPH regenerating system to start the reaction.[17]
-
For the negative control (T=0 and stability control), add the NADPH system after the reaction has been stopped.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a cold "stop solution" (e.g., 2 volumes of ACN containing the this compound internal standard).
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.[15]
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Linagliptin relative to the internal standard.
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive in vitro model of liver metabolism.[2][3][6]
Materials:
-
All materials from Protocol 3.1
-
Cryopreserved Human Hepatocytes
-
Williams Medium E or similar incubation medium
-
Percoll or appropriate solution for cell washing
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Wash the cells with pre-warmed medium to remove cryoprotectant and determine cell viability and density (viability should typically be >80%).
-
Resuspend the hepatocytes in the incubation medium to a final density of approximately 1 x 10^6 viable cells/mL.[4]
-
-
Incubation Setup:
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for 15 minutes to allow for temperature and gas equilibration.
-
Add the Linagliptin working solution to the hepatocyte suspension to achieve a final substrate concentration of 1 µM.
-
-
Time-Course Incubation:
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at extended time points suitable for slowly metabolized compounds (e.g., 0, 30, 60, 120, and 240 minutes).[2]
-
-
Reaction Quenching and Sample Analysis:
-
Follow steps 4 and 5 from the HLM protocol, using the same quenching and analytical procedures.
-
Caption: General experimental workflow for an in vitro microsomal metabolic stability assay.
Data Presentation and Analysis
Quantitative data from LC-MS/MS analysis is processed to determine key metabolic stability parameters.
LC-MS/MS Parameters
A robust LC-MS/MS method is developed for the sensitive and specific quantification of linagliptin. The instrument is typically operated in positive ion mode using Multiple Reaction Monitoring (MRM).[18]
| Parameter | Linagliptin | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 473.2 - 473.6 | 476.2 - 476.6 |
| Product Ion (Q3) m/z | 157.6 - 419.9 | 160.6 - 422.9 |
| Retention Time (min) | ~1.45 | ~1.45 |
| Internal Standard | N/A | Telmisartan (Alternative) |
| Table 1: Representative LC-MS/MS parameters for the analysis of Linagliptin and its deuterated internal standard. MRM transitions are based on published methods.[18][19] |
Metabolic Stability Data
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Calculations:
-
Percent Remaining: Calculated at each time point relative to the 0-minute time point.
-
Half-Life (t½): Determined from the slope (k) of the natural log of the percent remaining versus time plot (t½ = 0.693 / k).
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
| Time (min) | % Linagliptin Remaining |
| 0 | 100.0 |
| 5 | 98.2 |
| 15 | 95.1 |
| 30 | 90.5 |
| 60 | 82.1 |
| Calculated t½ (min) | > 200 |
| Calculated CLint (µL/min/mg) | < 5.0 |
| Table 2: Representative quantitative data from a Linagliptin metabolic stability assay in human liver microsomes. The data illustrates the expected low clearance and high stability of the compound. |
Linagliptin Metabolic Pathway
Although metabolism is a minor elimination route, several biotransformation pathways have been identified.[11] The primary metabolite is formed via hydroxylation, but other reactions like oxidation and N-acetylation also occur.[10][11]
Caption: Simplified diagram of the minor metabolic pathways of Linagliptin.
Conclusion
In vitro metabolic stability assays are a cornerstone of preclinical drug development. For a low-clearance compound like linagliptin, achieving high-quality, reproducible data is essential. The use of a deuterated internal standard such as this compound is critical for ensuring the analytical precision and accuracy required to reliably characterize its metabolic profile. The protocols and data presented in this guide provide a framework for researchers to design and execute robust metabolic stability studies, ultimately leading to a better prediction of a drug candidate's in vivo behavior and informing critical decisions in the development pipeline.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmaron.com [pharmaron.com]
- 4. labcorp.com [labcorp.com]
- 5. nuvisan.com [nuvisan.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. texilajournal.com [texilajournal.com]
- 16. benchchem.com [benchchem.com]
- 17. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbio.com [ijbio.com]
- 19. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Linagliptin in Human Plasma Using Linagliptin Acetamide-d3 as an Internal Standard
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Linagliptin (B1675411) in human plasma. The method utilizes Linagliptin Acetamide-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation was performed using a straightforward protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This robust method is suitable for high-throughput analysis of Linagliptin in clinical and pharmacokinetic studies.
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate measurement of Linagliptin concentrations in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[1][2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Linagliptin in human plasma.
Experimental
2.1. Materials and Reagents
-
Linagliptin analytical standard (≥98% purity)
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)[4][5]
-
Ultrapure water
-
Human plasma (sourced from an accredited blood bank)
2.2. Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Primary stock solutions of Linagliptin and this compound were prepared by accurately weighing and dissolving the compounds in methanol.[3][6][7]
-
Working Solutions: Working standard solutions of Linagliptin for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.[6]
-
Internal Standard Working Solution: A working solution of this compound was prepared by diluting the stock solution with methanol to a final concentration of 50 ng/mL.[7]
2.4. Sample Preparation
A protein precipitation method was employed for the extraction of Linagliptin and the internal standard from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 50 ng/mL).[2]
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2.5. Liquid Chromatography Conditions
The chromatographic separation was performed using the following conditions:
| Parameter | Condition |
| Column | Waters X-Bridge C18, 5 µm, 4.6 x 50 mm[4][6][8][9] |
| Mobile Phase A | 0.1% Formic acid in Water[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Flow Rate | 0.6 mL/min[4][6][8][9] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Gradient Program | Isocratic elution with 90% Mobile Phase B[4][5][6][8][9] |
2.6. Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, and the analytes were detected using Multiple Reaction Monitoring (MRM).[4][5][6]
| Parameter | Linagliptin | This compound (IS) |
| Ionization Mode | ESI Positive[5][6] | ESI Positive |
| Precursor Ion (m/z) | 473.54[4][5] | 476.57 (Predicted) |
| Product Ion (m/z) | 157.6[4][5] | 157.6 (Predicted) |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for maximum signal | Optimized for maximum signal |
| Declustering Potential | Optimized for maximum signal | Optimized for maximum signal |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
3.1. Linearity
The calibration curve was linear over the concentration range of 10 ng/mL to 5000 ng/mL for Linagliptin in human plasma.[4][5] The correlation coefficient (r²) was consistently greater than 0.99.
3.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 30 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| MQC | 2500 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| HQC | 4000 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |
3.3. Recovery
The extraction recovery of Linagliptin and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Mean Recovery (%) |
| Linagliptin | 92.5[4][5] |
| This compound (IS) | > 85.0 |
3.4. Matrix Effect
The matrix effect was assessed by comparing the peak areas of analytes spiked into post-extraction blank plasma supernatant with those of pure standard solutions. The matrix effect for Linagliptin was found to be minimal.[4][5]
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Linagliptin.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Linagliptin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation procedure and short chromatographic run time make this method suitable for high-throughput bioanalysis in support of clinical and pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. ijbio.com [ijbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. ijbio.com [ijbio.com]
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Linagliptin in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin (B1675411) is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in the regulation of glucose homeostasis.[1][2] By preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Linagliptin enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, making it an effective therapeutic agent for type 2 diabetes.[1][2] Accurate and reliable quantification of Linagliptin in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1]
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Linagliptin in human plasma. The method is validated according to international regulatory guidelines, ensuring its reliability and reproducibility for clinical and pharmaceutical research.[3]
Principle
This method utilizes a robust LC-MS/MS system with electrospray ionization (ESI) in the positive ion mode for the quantification of Linagliptin.[1][3] A stable isotope-labeled internal standard (IS), such as Linagliptin-¹³C,d₃ or Linagliptin-d4, is employed to ensure high accuracy and precision by compensating for variations in sample preparation and instrument response.[1][4] The analytes are separated from plasma components using a reversed-phase C18 column and detected by multiple reaction monitoring (MRM).[1][5]
Signaling Pathway of Linagliptin
Caption: Mechanism of action of Linagliptin.
Experimental Protocols
Materials and Reagents
-
Linagliptin reference standard (≥98% purity)[1]
-
Linagliptin-¹³C,d₃ or Linagliptin-d4 (Internal Standard, IS)[1][6]
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water[1]
-
Formic acid (LC-MS grade)[1]
-
Ammonium formate[1]
-
Human plasma (sourced from a certified blood bank)[1]
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 5µm, 4.6 x 50 mm).[1][5]
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of Linagliptin and the internal standard in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the Linagliptin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions.[1]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in the same diluent.[1]
Sample Preparation
Two common methods for sample preparation are Protein Precipitation (PPT) and Solid Phase Extraction (SPE).
Method 1: Protein Precipitation [2][4]
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution.[4]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2][4]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Method 2: Solid Phase Extraction [1]
-
Condition the SPE cartridge with methanol followed by water.[1]
-
Load 200 µL of the human plasma sample, to which the internal standard has been added.[1]
-
Wash the cartridge with a weak organic solvent to remove interferences.[1]
-
Elute Linagliptin and the internal standard with an appropriate volume of methanol or acetonitrile.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[1]
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Waters X-Bridge C18, 5µm, 4.6 x 50 mm[1][5] |
| Mobile Phase | Acetonitrile and 0.1% formic acid (90:10 v/v)[1][5] |
| Flow Rate | 0.6 mL/min[1][5] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 40 °C[3] |
| Run Time | Approximately 3 minutes[1] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Linagliptin: m/z 473.5 → 157.6[1][5] |
| Linagliptin-¹³C,d₃: m/z 477.6 → 160.6 (Predicted)[1] | |
| Linagliptin-d4: m/z 477.5 → 424.3[6][7] |
Bioanalytical Workflow
Caption: Bioanalytical workflow for Linagliptin.
Quantitative Data Summary
The performance of the bioanalytical method is summarized in the following tables. The data presented are representative values compiled from validated methods and should meet the acceptance criteria of regulatory agencies like the FDA and EMA.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.25 - 16 ng/mL[3] or 10 - 5000 ng/mL[8] |
| Regression Model | Weighted least-squares regression (1/x² or 1/x)[3] |
| Correlation Coefficient (r²) | > 0.99[6] |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | e.g., 0.25[3] | Within ±20% | ≤ 20% |
| Low (LQC) | e.g., 1[3] | Within ±15% | ≤ 15% |
| Medium (MQC) | e.g., 8[3] | Within ±15% | ≤ 15% |
| High (HQC) | e.g., 16[3] | Within ±15% | ≤ 15% |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Intra- and inter-day accuracy and precision deviations are typically below 15%.[3]
Table 3: Recovery and Matrix Effect
| Parameter | Linagliptin | Internal Standard |
| Recovery (%) | > 70%[6] | > 70%[6] |
| Matrix Effect (% CV) | ≤ 15% | ≤ 15% |
The overall recovery of Linagliptin and the internal standard has been reported to be as high as 92.5% and 89.9%, respectively.[5][8] Consistent results for matrix effects with RSDs below 12.5% have been demonstrated across different plasma donors.[3]
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria |
| Short-Term (Bench-Top) | e.g., 24 hours at room temperature | Mean concentration within ±15% of nominal |
| Freeze-Thaw | e.g., 3 cycles | Mean concentration within ±15% of nominal |
| Long-Term | e.g., 30 days at -80 °C | Mean concentration within ±15% of nominal |
Stability tests under various conditions have shown no significant degradation of Linagliptin.[3]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Linagliptin in human plasma.[3] The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of pharmacokinetic and bioequivalence studies.[3][4] The detailed protocol and validated performance data demonstrate the reliability of this method for applications in drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijbio.com [ijbio.com]
Application Notes and Protocols for Linagliptin Acetamide-d3 Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin (B1675411) is an orally administered inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is used for the treatment of type 2 diabetes. Accurate and precise quantification of linagliptin in biological matrices is essential for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the reliability of the results.[1][2][3] This document provides detailed application notes and protocols for the use of Linagliptin Acetamide-d3 as an internal standard for the determination of linagliptin in plasma samples.
This compound, with the IUPAC name N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trideuterioacetamide, is a deuterated analog of a linagliptin impurity. Its chemical structure is closely related to linagliptin, and its physicochemical properties are nearly identical, making it an ideal internal standard. The three deuterium (B1214612) atoms on the acetamide (B32628) group provide a mass shift of +3 Da, allowing for its differentiation from the unlabeled analyte by the mass spectrometer.
Signaling Pathway of Linagliptin
Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells in a glucose-dependent manner. This ultimately leads to improved glycemic control.
Experimental Protocols
Materials and Reagents
-
Linagliptin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of linagliptin and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions of linagliptin by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to obtain concentrations for calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (50:50, v/v) to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of linagliptin from plasma samples.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank plasma.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 90% B over 2.5 min, hold for 1 min, then return to initial conditions and equilibrate. |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
Mass Spectrometry Parameters
The mass transitions for linagliptin and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. The following are predicted and commonly reported transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Linagliptin | 473.2 | 420.2 | 200 | 25 |
| Linagliptin | 473.2 | 157.6 | 200 | 35 |
| This compound (IS) | 518.3 | 420.2 | 200 | 25 |
Note: The precursor ion for this compound is based on its molecular weight of 517.60 plus a proton (M+H)+. The product ion is predicted based on a common fragmentation pathway of linagliptin where the acetamide group is not part of the fragment.
Data Presentation
The following tables summarize typical performance characteristics of a validated bioanalytical method for linagliptin using a stable isotope-labeled internal standard.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Linagliptin | This compound (IS) |
| Retention Time (min) | ~1.5 | ~1.5 |
| Precursor Ion (m/z) | 473.2 | 518.3 |
| Product Ion (m/z) | 420.2 | 420.2 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% (< 20% for LLOQ) |
| Recovery (%) | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, short-term, long-term) | Stable under typical laboratory conditions |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of linagliptin in plasma samples for pharmacokinetic studies. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a bioanalytical method compliant with regulatory standards. The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
References
Sample preparation techniques for Linagliptin analysis with a deuterated standard
A detailed guide to sample preparation techniques for the quantitative analysis of Linagliptin (B1675411) in human plasma using a deuterated internal standard by LC-MS/MS.
Abstract
This document provides detailed application notes and protocols for the bioanalysis of Linagliptin in human plasma. Three common sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each method has been optimized for use with a deuterated internal standard (Linagliptin-d4) to ensure high accuracy and precision in pharmacokinetic and bioequivalence studies. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for Linagliptin quantification.
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Accurate measurement of Linagliptin concentrations in biological matrices is essential for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as Linagliptin-d4, is critical for correcting variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document outlines three validated sample preparation methodologies, offering a comparative overview to aid in selecting the most appropriate technique based on laboratory needs, including throughput, cost, and required sensitivity.
Materials and Reagents
-
Standards: Linagliptin reference standard, Linagliptin-d4 internal standard (IS).[1]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), methyl tert-butyl ether (MTBE), and ethyl acetate.[2][3][4]
-
Acids and Bases: Formic acid, ammonium (B1175870) hydroxide, perchloric acid, sodium hydroxide, and ammonium formate (B1220265).[1][2][5][6]
-
Plasma: Screened human plasma with anticoagulant (e.g., K2-EDTA).
-
Solid-Phase Extraction Cartridges: Mixed-mode SPE cartridges (e.g., Oasis WCX or Strata™ X).[2][7]
-
Water: Ultra-pure water.
Instrumentation
A validated LC-MS/MS system is required for the analysis of Linagliptin and its deuterated internal standard. The following are typical instrument parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like 0.1% formic acid or 10 mM ammonium formate.[1][7][9]
-
Flow Rate: A flow rate in the range of 0.25 to 0.6 mL/min is commonly used.[7][9]
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Phenyl hexyl, 100A 100 X 4.6mm, 2.6µ[8] |
| Mobile Phase | 10mM Ammonium formate buffer (pH 6.5) : Methanol (15:85 v/v)[8] |
| Flow Rate | 0.6 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 40°C[9] |
| Ionization Mode | Positive ESI[4] |
| MRM Transition (Linagliptin) | m/z 473.3 → 420.1[1] |
| MRM Transition (Linagliptin-d4) | m/z 477.5 → 424.3[1] |
Sample Preparation Protocols
Three distinct protocols for the extraction of Linagliptin from human plasma are detailed below.
Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis, though it may result in a less clean extract compared to other techniques.[2]
Experimental Protocol:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate volume of Linagliptin-d4 internal standard working solution.
-
Add 300 µL of cold acetonitrile to the plasma sample.[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.[2]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. payeshdarou.ir [payeshdarou.ir]
Application Note and Protocol: Solid-Phase Extraction of Linagliptin from Human Plasma Using Linagliptin Acetamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin (B1675411) is a dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes.[1][2] The accurate and precise quantification of Linagliptin in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2][3] This application note details a robust solid-phase extraction (SPE) protocol for the selective extraction of Linagliptin from human plasma, followed by sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Linagliptin Acetamide-d3, is incorporated to compensate for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2]
Experimental Protocol
This protocol outlines the materials, reagent preparation, and a step-by-step procedure for the solid-phase extraction of Linagliptin from human plasma.
Materials and Reagents
-
Linagliptin analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified blood bank)
-
Mixed-mode cation exchange (e.g., Oasis MCX) SPE cartridges[1][3][4]
Preparation of Solutions
-
Linagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Linagliptin analytical standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Linagliptin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution: Dilute the Internal Standard Stock Solution with the reconstitution solvent to a final concentration suitable for spiking into plasma samples.
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[1]
-
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][3]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate (B1220265) : methanol [20:80 v/v]).[1][5]
-
LC-MS/MS Analysis
The reconstituted sample is then ready for injection into the LC-MS/MS system for analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | Gemini C18 (100 mm × 4.6 mm, 3 µm) or equivalent[5] |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.5 minutes[5] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][7] |
| MRM Transitions | Linagliptin: m/z 473.3 → 420.1[4][5][8] this compound: m/z 477.5 → 424.3 (example for a d4 labeled standard, adjust for d3)[5][8] |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following table summarizes the expected quantitative performance of the solid-phase extraction method for Linagliptin.
| Parameter | Result | Reference(s) |
| Recovery | 78% - 88% | [3][4] |
| Matrix Effect | ~3.0% | [3][4] |
| Precision (% CV) | ≤8.6% | [5][8] |
| Accuracy | 86.7% to 95.6% | [5][8] |
Visualizations
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Linagliptin Analysis.
Analytical Logic
Caption: Logical Flow of the Bioanalytical Method.
Conclusion
The described solid-phase extraction protocol in conjunction with LC-MS/MS analysis provides a selective, sensitive, and reliable method for the quantification of Linagliptin in human plasma. The use of a mixed-mode cation exchange SPE cartridge ensures high recovery and minimal matrix effects.[3][4] The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis in support of clinical and preclinical studies.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. ijbio.com [ijbio.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Linagliptin in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of Linagliptin in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, utilizing Linagliptin Acetamide-d3 as the internal standard (IS) to ensure accuracy and precision. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Linagliptin.
Introduction
Linagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is prescribed for the treatment of type 2 diabetes.[1] By preventing the degradation of incretin (B1656795) hormones, Linagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[1] Accurate measurement of Linagliptin concentrations in biological matrices is essential for clinical and preclinical studies. The use of a stable isotope-labeled internal standard like this compound is critical as it mimics the analyte's behavior during sample preparation and ionization, correcting for potential variability.[2] This document provides a detailed protocol for a liquid-liquid extraction method, which offers a balance of sample cleanliness, recovery, and cost-effectiveness.[3]
Experimental
2.1. Materials and Reagents
-
Linagliptin reference standard (≥98% purity)
-
This compound (Internal Standard)
-
HPLC grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and methyl tert-butyl ether (MTBE)
-
LC-MS grade formic acid and ammonium (B1175870) formate
-
Human plasma (sourced from a certified blood bank)
-
Ultrapure water
2.2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 5µm, 4.6 x 50 mm).[1][4][5]
2.3. Stock and Working Solutions
-
Stock Solutions: Prepare primary stock solutions of Linagliptin and this compound in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the Linagliptin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions.[1]
-
Internal Standard Working Solution: Prepare a working solution of this compound in a 50:50 mixture of methanol and water at an appropriate concentration (e.g., 5 ng/mL).[6]
Liquid-Liquid Extraction Protocol
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.[7]
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard working solution to all samples except for the blank matrix.[7]
-
pH Adjustment: Add 100 µL of 1 M sodium hydroxide (B78521) to each tube and vortex-mix for 10 seconds to basify the sample.[2][7] This step enhances the extraction efficiency of Linagliptin into the organic solvent.[8]
-
Extraction: Add 3 mL of ethyl acetate to each tube.[7]
-
Vortexing: Vortex the mixture vigorously for approximately 2 minutes.[7]
-
Centrifugation: Centrifuge the samples at 2,500 x g for 15 minutes to achieve phase separation.[7]
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) into a clean glass tube.[7]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the dried residue in 75 µL of the mobile phase and vortex for 10 seconds.[7]
-
Analysis: Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the LC-MS/MS system.[7]
LC-MS/MS Method
4.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Waters X-Bridge C18, 5µm, 4.6 x 50 mm[1][5] |
| Mobile Phase | Acetonitrile and 0.1% formic acid (90:10 v/v)[1][5] |
| Flow Rate | 0.6 mL/min[1][5] |
| Column Temperature | Ambient[7] |
| Injection Volume | 50 µL[7] |
4.2. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Linagliptin) | m/z 473.5 → 157.6[5] |
| MRM Transition (Internal Standard) | To be determined for this compound |
Note: The specific MRM transition for this compound needs to be optimized by the end-user.
Method Validation and Performance
The performance of the method should be evaluated according to regulatory guidelines (e.g., FDA or EMA).[1] Key validation parameters from similar studies are summarized below.
Table 1: Summary of Method Performance Parameters
| Parameter | Result |
| Linearity Range | 5–1,000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7] |
| Mean Extraction Recovery (Linagliptin) | >83%[7] |
| Mean Extraction Recovery (Internal Standard) | 82.6 ± 3.0%[7] |
| Intra-assay Precision (%RSD) | 3.2–9.5%[7] |
| Inter-assay Precision (%RSD) | 6.3–9.0%[7] |
| Intra-assay Accuracy (%R) | 93.8–99.2%[7] |
| Inter-assay Accuracy (%R) | 93.3–102.5%[7] |
Table 2: Comparison of Extraction Methods for Linagliptin
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 89.7% - 95.8% | ~71.0% | 78% - 88% |
| Matrix Effect | Not Specified | Not Specified | ~3.0% |
| Throughput | High | Moderate | Moderate to High |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Low to Moderate | High |
(Data compiled from various studies for comparison)[3]
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Linagliptin.
Caption: Logical Relationship of Analytical Components.
Conclusion
The described liquid-liquid extraction method coupled with LC-MS/MS analysis provides a reliable and sensitive approach for the quantification of Linagliptin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for regulated bioanalysis in clinical and pharmaceutical research. The method demonstrates good recovery and is a cost-effective alternative to solid-phase extraction for many applications.
References
Application Note: Therapeutic Drug Monitoring of Linagliptin in Human Plasma Using a Validated LC-MS/MS Method with Linagliptin Acetamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin (B1675411) is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. It is used for the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, linagliptin increases the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This, in turn, stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control. Therapeutic drug monitoring (TDM) of linagliptin is crucial for optimizing glycemic control, ensuring patient compliance, and minimizing the risk of adverse effects by allowing for personalized dosage adjustments.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of linagliptin in human plasma. The method employs Linagliptin Acetamide-d3, a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative mass spectrometry-based assays. The use of a SIL-IS ensures high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.
Signaling Pathway of Linagliptin
Caption: Mechanism of action of Linagliptin.
Experimental Protocols
A highly sensitive and selective LC-MS/MS method was developed and validated for the quantification of linagliptin in human plasma.
Materials and Reagents
-
Linagliptin analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
LC System: Agilent 1100 Quaternary System or equivalent
-
Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 LC-MS/MS or equivalent
-
Analytical Column: Waters, X-Bridge, C18, 5µm, 4.6×50 mm or equivalent
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and efficient method for extracting linagliptin from plasma samples.
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation was achieved using a C18 reverse-phase column. The mass spectrometer was operated in positive electrospray ionization (ESI) mode.
| Parameter | Condition |
| Column | Waters, X-Bridge, C18, 5µm, 4.6×50 mm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid (90:10, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Linagliptin) | m/z 473.5 → 157.6 |
| MRM Transition (this compound) | To be determined based on the exact mass |
| Total Run Time | 3.0 min |
Experimental Workflow
Caption: Experimental workflow for Linagliptin analysis.
Method Validation
The method was validated according to the European Medicines Evaluation Agency (EMEA) and ICH M10 guidelines, encompassing specificity, carry-over, lower limit of quantification (LLOQ), calibration curve, accuracy, precision, and stability.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.25 - 16 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Intra-day Precision (%CV) | < 5.8% |
| Inter-day Precision (%CV) | < 5.8% |
| Intra-day Accuracy (%Bias) | Within ± 5.8% |
| Inter-day Accuracy (%Bias) | Within ± 5.8% |
| Recovery (Linagliptin) | 92.5% |
| Recovery (Internal Standard) | 89.9% |
| Matrix Effect (%RSD) | < 12.5% |
Stability
Linagliptin was found to be stable in human plasma under various storage conditions, including short-term (room temperature), long-term (-80°C), and after multiple freeze-thaw cycles.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of linagliptin in human plasma. The detailed protocol for sample preparation and analysis, along with the representative validation data, demonstrates the suitability of this method for regulated bioanalysis in support of clinical and preclinical studies. The use of a stable isotope-labeled internal standard is critical for achieving the
Application Notes and Protocols for the Use of Deuterated Linagliptin in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bioequivalence studies are a critical component of generic drug development, ensuring that the generic product performs in the same manner as the originator's product. For oral medications like Linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, these studies typically involve the quantification of the drug in biological matrices, most commonly plasma.[1][2][3] The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2]
A key element for achieving accurate and precise quantification with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[2] For Linagliptin, a deuterated analog such as Linagliptin-13C,d3 or Linagliptin-d4 is the preferred internal standard.[1][4] These SIL-IS have nearly identical physicochemical properties to Linagliptin, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2][5] This co-elution and similar behavior allow the SIL-IS to compensate for variability in sample extraction, matrix effects, and instrument response, leading to highly reliable data.[2][5]
While the user specified "Linagliptin Acetamide-d3," the prevalent and documented internal standard for Linagliptin bioequivalence studies is a deuterated form of Linagliptin itself (e.g., Linagliptin-13C,d3 or Linagliptin-d4). "Linagliptin acetamide" has been identified as a related substance impurity.[6] This document will focus on the established use of deuterated Linagliptin as the internal standard, as the analytical principles and protocols are directly applicable.
Mechanism of Action of Linagliptin
Linagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, linagliptin increases the levels of active incretins. This, in turn, stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, ultimately leading to improved glycemic control.[3][5]
The Principle of Stable Isotope-Labeled Internal Standards in Bioequivalence Studies
The core principle behind using a SIL-IS like deuterated Linagliptin is to have a compound that behaves identically to the analyte (Linagliptin) throughout the analytical process.[5] A known amount of the SIL-IS is added to all samples, including calibration standards, quality controls, and the study samples, at the beginning of the sample preparation process.[5] Because the SIL-IS and the analyte have the same chemical structure and properties, any loss during extraction or variations in instrument response will affect both compounds proportionally.[5] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[2] Quantification is then based on the ratio of the analyte's response to the SIL-IS's response, which provides a more accurate and precise measurement.[5]
Experimental Protocols
Herein are detailed protocols for the quantification of Linagliptin in human plasma using a deuterated internal standard, based on established and validated methods.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This method is suitable for cleaning up complex biological samples like plasma.
Materials and Reagents:
-
Linagliptin analytical standard
-
Deuterated Linagliptin (e.g., Linagliptin-13C,d3 or Linagliptin-d4) internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Human plasma (K2-EDTA)
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Linagliptin and the deuterated IS at a concentration of 1 mg/mL in methanol.[2][3]
-
Perform serial dilutions of the Linagliptin stock solution with a suitable solvent (e.g., methanol or methanol:water 50:50) to prepare working solutions for calibration curve standards and quality control (QC) samples.[3]
-
Prepare a dedicated IS spiking solution by diluting the IS stock solution to a concentration of approximately 50-100 ng/mL.[1][2]
-
-
Sample Pre-treatment:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the IS working solution.[1]
-
Vortex the sample for 10 seconds.[1]
-
Add 500 µL of 0.1% formic acid in water and vortex for another 10 seconds.[1]
-
-
Solid-Phase Extraction:
-
Final Sample Preparation:
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a faster, high-throughput method for sample preparation.
Materials and Reagents:
-
As listed in Protocol 1.
-
Acetonitrile with 0.1% formic acid.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Follow step 1 from Protocol 1.
-
-
Protein Precipitation:
-
Aliquot 50 µL of plasma samples (unknowns, calibration standards, or QCs) into a 1.5 mL microcentrifuge tube.[5]
-
Add 200 µL of the IS working solution prepared in acetonitrile containing 0.1% formic acid.[5]
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.
-
-
Final Sample Preparation:
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Linagliptin.
| Parameter | Typical Conditions |
| LC Column | C18 or C8 column (e.g., Waters X-Bridge C18, 4.6x50 mm, 5µm; CAPCELL PAK C18, 2.0x50 mm, 5 µm)[7][8][9] |
| Mobile Phase | A mixture of an aqueous component (e.g., 0.1% formic acid in water, 10mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile, methanol).[4][8][9][10][11] |
| Flow Rate | 0.5 - 0.6 mL/min[4][8][9] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[10] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Linagliptin: m/z 473.4 → 420.4 or 473.3 → 420.1 or 473.54 → 157.6[4][7][8][9] Deuterated Linagliptin (e.g., -13C-d3 or -d4): m/z 477.4 → 420.5 or 477.5 → 424.3[4][7] |
Method Validation and Performance Characteristics
A bioanalytical method for a bioequivalence study must be thoroughly validated to ensure its reliability. The following tables summarize typical performance characteristics from validated methods.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range | LLOQ |
| Linagliptin | 0.050 - 7.000 ng/mL[10] | 0.050 ng/mL[10] |
| Linagliptin | 0.20 - 12.0 ng/mL[7] | 0.20 ng/mL[7] |
| Linagliptin | 99.532 - 10045.049 pg/mL[11] | 99.532 pg/mL[11] |
| Linagliptin | 10 - 5000 ng/mL[8][9][12] | 10 ng/mL[8][9][12] |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy
| Parameter | Acceptance Criteria | Typical Results |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 3.7%[10], 2.9% to 8.1%[7] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 3.7%[10], 2.5% to 6.9%[7], ≤ 2.9%[11] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 97.6% to 101.0%[7], 95.2% to 102.7%[11] |
%CV: Percent Coefficient of Variation
Table 3: Recovery
| Analyte | Internal Standard | Recovery (%) |
| Linagliptin | Telmisartan | 92.5%[8][9][12] |
| Telmisartan | - | 89.9%[8][9][12] |
| Linagliptin | Deuterated Linagliptin | 69.9% to 77.1%[11] |
Application in a Bioequivalence Study
In a typical bioequivalence study for Linagliptin, healthy volunteers are administered either the test (generic) or reference (brand-name) product in a crossover design.[7][13] Blood samples are collected at various time points, and the plasma concentrations of Linagliptin are determined using the validated bioanalytical method described above.
The key pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC (area under the concentration-time curve), are calculated.[7][13] For the two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters must fall within the regulatory acceptance range, which is typically 80-125%.[14][15]
The use of a deuterated internal standard, such as Linagliptin-13C,d3 or Linagliptin-d4, is integral to the development and validation of a robust and reliable LC-MS/MS method for the quantification of Linagliptin in human plasma. This approach ensures the high level of accuracy and precision required for bioequivalence studies, ultimately supporting the regulatory approval of generic Linagliptin products. The protocols and data presented provide a comprehensive framework for researchers and scientists working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Bioequivalence Studies of Two Brands of Linagliptin Tablets in Healthy Adults Under Fed and Fasted Conditions [xiahepublishing.com]
- 8. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. ijbio.com [ijbio.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijpsr.com [ijpsr.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. texilajournal.com [texilajournal.com]
Application Note: Quantitation of Linagliptin in Human Urine Samples by LC-MS/MS Using Linagliptin Acetamide-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linagliptin (B1675411) is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It works by increasing the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner. The primary route of elimination for linagliptin is through the feces, with only a small fraction (around 5%) excreted unchanged in the urine.[1][2][3] Accurate and reliable quantification of linagliptin in urine is essential for pharmacokinetic and pharmacodynamic studies, as well as in drug monitoring.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of linagliptin in human urine samples. The use of a stable isotope-labeled internal standard, Linagliptin Acetamide-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation.
Signaling Pathway of Linagliptin
Linagliptin's mechanism of action centers on the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, linagliptin increases the circulating levels of active GLP-1 and GIP. These incretins then bind to their respective receptors on pancreatic β-cells and α-cells. This binding initiates a signaling cascade that leads to increased insulin synthesis and release and decreased glucagon secretion. The net effect is a glucose-dependent reduction in blood glucose levels.
Experimental Protocols
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of linagliptin from human urine, followed by analysis using LC-MS/MS.
1. Materials and Reagents
-
Linagliptin analytical standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Human urine (drug-free)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve linagliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the linagliptin stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of urine sample (calibrator, QC, or unknown) into a 2 mL polypropylene (B1209903) tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 1 mL of MTBE to each tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Linagliptin: 473.3 → 420.1This compound: 477.3 → 424.1 (representative) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for specific instrument (typically 20-35 eV) |
| Declustering Potential (DP) | Optimized for specific instrument (typically 60-80 V) |
Experimental Workflow
The following diagram illustrates the workflow for the quantitation of linagliptin in urine samples.
Quantitative Data and Method Validation
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay. (Note: The following data is representative of a validated method for linagliptin in human plasma and is illustrative of the expected performance in urine upon full validation).
Table 1: Calibration Curve Linearity
| Parameter | Value |
| Linear Range (ng/mL) | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Model | Linear, 1/x² weighting |
| LLOQ (ng/mL) | 0.1 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 104.5 | 7.5 | 102.3 |
| Low | 0.3 | 5.2 | 98.7 | 6.1 | 99.5 |
| Medium | 5.0 | 4.1 | 101.2 | 4.9 | 100.8 |
| High | 15.0 | 3.5 | 99.3 | 4.2 | 101.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 89.5 | 95.2 |
| High | 15.0 | 92.1 | 97.8 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of linagliptin in human urine samples. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol for liquid-liquid extraction and the established chromatographic and mass spectrometric conditions demonstrate the robustness of this analytical procedure.
References
Application Note: High-Throughput Quantification of Linagliptin in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linagliptin (B1675411) is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes.[1][2] By preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Linagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[1][3] Accurate and precise quantification of Linagliptin in biological matrices is essential for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[2]
This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Linagliptin in human plasma. The use of a stable isotope-labeled internal standard, specifically a deuterated form of Linagliptin (e.g., Linagliptin-d4 or Linagliptin-¹³C,d₃), is a cornerstone of this protocol.[4][5][6] These internal standards are considered the gold standard in bioanalysis as their physicochemical properties closely mimic the analyte, ensuring they co-elute and exhibit similar ionization efficiency, which effectively compensates for variations during sample preparation and instrumental analysis.[4]
Principle of the Assay
This high-throughput screening (HTS) assay employs a rapid sample preparation technique, such as protein precipitation or solid-phase extraction (SPE), followed by sensitive and selective quantification using LC-MS/MS.[7] The method relies on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality control samples. During analysis, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach corrects for potential variability in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise results. The analytes are monitored using Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity.[5]
Experimental Protocols
Materials and Reagents
-
Linagliptin reference standard (≥98% purity)
-
Linagliptin deuterated internal standard (e.g., Linagliptin-d4 or Linagliptin-¹³C,d₃)
-
HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
LC-MS grade formic acid
-
Human plasma (sourced from a certified blood bank)
-
96-well plates for sample processing
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column is commonly used.[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Linagliptin and its deuterated internal standard in methanol.[1]
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the Linagliptin stock solution with a 50:50 mixture of methanol and water. These solutions are used to prepare calibration curve (CC) and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration (e.g., 40 ng/mL) in the same diluent.[6]
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a fast and effective method for high-throughput sample preparation.[4]
-
Aliquot 100 µL of human plasma into a 96-well plate.
-
Add 20 µL of the internal standard working solution to each well (except for the blank matrix).[4]
-
Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.[4]
-
Vortex the plate for 1 minute to ensure thorough mixing.[4]
-
Centrifuge the plate at 10,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase, vortex for 30 seconds, and inject into the LC-MS/MS system.[4]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required for specific instruments.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.4 - 0.6 mL/min[1][8] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C[4] |
| Elution | Isocratic or Gradient |
For an isocratic elution, a mixture of 10 mM ammonium (B1175870) formate (B1220265) and methanol (20:80 v/v) can be used.[6] For a gradient elution, a typical program starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.[4]
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][8] |
| MRM Transitions | Linagliptin: m/z 473.3 → 157.6[4] or 473.54 → 157.6[8] or 473.3 → 420.1[5] |
| Linagliptin-d4: m/z 477.5 → 424.3[5][6] | |
| Ion Spray Voltage | 5500 V[8] |
| Drying Gas Temp. | 500°C[8] |
Note: The MRM transition for the deuterated internal standard will be shifted by the mass of the isotopes. For example, for Linagliptin-¹³C,d₃, the precursor ion would be approximately m/z 477.3.[4]
Data Presentation
Quantitative Data Summary
The performance of the bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 50.3 to 12115.5 pg/mL[5][6] |
| Correlation Coefficient (r) | > 0.99[5][6] |
Table 2: Accuracy and Precision
| QC Level | Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 50.6 | 86.7 - 95.6[5][6] | ≤ 8.6[5][6] |
| Low QC (LQC) | 142.8 | 86.7 - 95.6[5][6] | ≤ 8.6[5][6] |
| Medium QC (MQC) | 4760.3 | 86.7 - 95.6[5][6] | ≤ 8.6[5][6] |
| High QC (HQC) | 9520.6 | 86.7 - 95.6[5][6] | ≤ 8.6[5][6] |
Table 3: Recovery
| Analyte | Recovery (%) |
| Linagliptin | > 71.0[5][6] |
| Linagliptin-d4 (IS) | > 71.0[5][6] |
Mandatory Visualizations
Caption: Mechanism of action of Linagliptin.
Caption: High-throughput sample preparation and analysis workflow.
Caption: Role of the deuterated internal standard in ensuring accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ijpsr.com [ijpsr.com]
- 8. ijbio.com [ijbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Deuterated Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and endogenous compounds.[1][3][4]
Common causes of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, and proteins naturally present in biological samples.[5]
-
Exogenous substances: Contaminants introduced during sample preparation (e.g., polymers from plasticware) or mobile phase additives (e.g., trifluoroacetic acid - TFA).[6][7]
-
High analyte concentration: At high concentrations, the analyte itself can cause "self-suppression," leading to a non-linear response.[5][7]
-
Competition in the ion source: In electrospray ionization (ESI), co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, hindering the analyte's transition into the gas phase.[5][6] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6]
Q2: I am using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[1][7] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1][7] However, this is not always the case.[7] Deuterated internal standards are highly effective but may not always perfectly compensate for matrix effects.[4]
Q3: Why might my deuterated internal standard fail to compensate for ion suppression?
The primary reason for failure is differential ion suppression , where the analyte and the deuterated IS are affected differently by the matrix.[1] This often occurs due to a slight chromatographic separation between the analyte and the IS, a phenomenon known as the "deuterium isotope effect."[1][4] The replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[1] If this separation causes them to elute into regions with varying matrix components, they will experience different levels of ion suppression, leading to inaccurate quantification.[1][8]
Q4: What is the "deuterium isotope effect" and how does it impact my analysis?
The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium. This can lead to slight differences in retention times between the analyte and its deuterated internal standard on a reversed-phase column. If the analyte and IS do not co-elute perfectly, they can be exposed to different ion-suppressing matrix components, which can lead to inaccurate quantification.[1][8]
Q5: My deuterated internal standard's signal is decreasing throughout my analytical run. What could be the cause?
A decreasing signal for your deuterated internal standard during an analytical run could be due to the carryover of late-eluting matrix components that cause increasing ion suppression over time.[1]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results despite using a deuterated internal standard.
Possible Cause: Differential ion suppression between the analyte and the deuterated internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard. A visible separation in their retention times is a strong indicator of a problem.[1]
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually.[1] A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.[1]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the analyte from interfering matrix components or to force the co-elution of the analyte and IS.[1][8] In some cases, using a column with lower resolution can promote the necessary overlap.[8]
-
Improve Sample Preparation: Enhance your sample cleanup procedures to remove matrix components that cause ion suppression. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[3][9]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9]
Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.
Possible Cause: Carryover of late-eluting matrix components causing progressive ion suppression.
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.[1]
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Optimize Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.
Quantitative Data Summary
The following table provides example data illustrating the calculation of matrix effects and the identification of differential ion suppression.
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike in Matrix) | Matrix Effect (%) | Interpretation |
| Analyte | 1,500,000 | 900,000 | 60.0% | Significant Ion Suppression |
| Deuterated IS | 1,600,000 | 1,280,000 | 80.0% | Moderate Ion Suppression |
In this example, the analyte experiences more significant ion suppression (60%) than its deuterated internal standard (80%). This differential matrix effect would lead to an overestimation of the analyte's concentration. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]
Experimental Protocols
Methodology for Evaluating Matrix Effects
This experiment quantifies the extent of ion suppression for both the analyte and the internal standard.
Materials:
-
Analyte and deuterated internal standard stock solutions.
-
Clean solvent (e.g., mobile phase).
-
Blank biological matrix (e.g., plasma, urine) free of the analyte.
Procedure:
-
Prepare "Neat" Standard (Set A): Prepare a standard solution of the analyte and internal standard in the clean solvent at a known concentration.
-
Prepare "Post-Extraction Spike" (Set B): Take a blank matrix sample and perform your standard sample preparation procedure (extraction). Spike the resulting clean extract with the analyte and internal standard to the same concentration as the "Neat" standard.[10]
-
Analysis: Inject both the "Neat" standard and the "Post-Extraction Spike" samples into the LC-MS system.
-
Calculation: Calculate the matrix effect using the following formula for both the analyte and the internal standard:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[10]
-
Methodology for Post-Column Infusion Experiment
This experiment helps to identify regions of ion suppression within the chromatographic run.
Materials:
-
LC-MS system.
-
Syringe pump.
-
Tee-piece.
-
Analyte standard solution.
-
Extracted blank matrix sample.
Procedure:
-
Setup: Connect the outlet of the LC column to one inlet of a tee-piece. Connect a syringe pump containing a solution of the analyte and internal standard to the other inlet. Connect the outlet of the tee-piece to the mass spectrometer's ion source.[1]
-
Infusion: Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Establish Baseline: Allow the infusion to continue until a stable baseline signal is achieved for the analyte and internal standard.
-
Injection: Inject the extracted blank matrix sample onto the LC column.
-
Monitor Signal: Monitor the signal for the analyte and internal standard throughout the chromatographic run. Dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[1]
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Troubleshooting workflow for differential ion suppression.
Caption: Experimental setup for the post-column infusion experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects in Linagliptin Bioanalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in the bioanalysis of Linagliptin. The following question-and-answer format directly addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant signal suppression or enhancement for Linagliptin in my plasma samples compared to the calibration standards in neat solution. What is the likely cause and how can I troubleshoot this?
A1: This phenomenon is known as a matrix effect, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, in this case, Linagliptin.[1] In plasma, phospholipids (B1166683) are often the primary culprits behind matrix effects.[1] Here is a systematic approach to troubleshoot this issue:
-
Step 1: Confirm the Matrix Effect: Analyze a blank plasma sample that has been processed with your current extraction method. The presence of interfering peaks at or near the retention time of Linagliptin can indicate a potential for matrix effects.
-
Step 2: Enhance Sample Preparation: The most effective way to combat matrix effects is to improve the cleanup of your sample to remove interfering substances before LC-MS/MS analysis.[2][3] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly selective method that can provide a much cleaner extract compared to simpler methods like protein precipitation.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE relies on the differential solubility of Linagliptin in two immiscible liquids to separate it from matrix components.[4][5]
-
Protein Precipitation (PPT): While a rapid and simple technique, PPT is less selective and may result in significant matrix effects.[4][5] If you are currently using PPT, switching to SPE or LLE is highly recommended.
-
-
Step 3: Optimize Chromatographic Separation: Adjusting your HPLC/UHPLC method can help to chromatographically separate Linagliptin from co-eluting matrix components.[3][6] This can be achieved by:
-
Modifying the mobile phase composition or gradient.
-
Trying a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).
-
-
Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS, such as Linagliptin-¹³C,d₃ or Linagliptin-d4, is the gold standard for compensating for matrix effects.[4][7][8] The SIL-IS co-elutes with Linagliptin and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[7][8]
Q2: My recovery of Linagliptin is low and inconsistent, especially in lipemic plasma samples. What could be the reason and how can I improve it?
A2: Lipemic (high lipid content) plasma presents a significant challenge in bioanalysis. The high lipid content can interfere with the extraction process, leading to low and variable recovery of the analyte.[6] Linagliptin may partition into the lipid layer, reducing its concentration in the extracted sample.[6]
Troubleshooting Steps:
-
Sample Pre-treatment: Before proceeding with the extraction, centrifuge the lipemic plasma at high speed (e.g., >10,000 x g) to separate the lipid layer.[6] Carefully collect the lower plasma layer for analysis.
-
Optimize Extraction Method:
-
For LLE: Experiment with different organic solvents and pH conditions to maximize the partitioning of Linagliptin into the organic phase while minimizing the extraction of lipids.[6]
-
For SPE: Utilize a cartridge specifically designed for phospholipid removal or a more rigorous washing protocol to remove lipids before eluting Linagliptin.[6]
-
-
Method Re-validation: It is crucial to re-validate your analytical method using spiked lipemic plasma to ensure that your recovery, precision, and accuracy meet the required acceptance criteria.[6]
Quantitative Data Summary
The choice of sample preparation method significantly impacts the degree of matrix effect and analyte recovery. Below is a summary of typical performance data for different extraction techniques used in Linagliptin bioanalysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 89.7% - 95.8%[5] | 71.0%[5][9] | 78% - 88% (using Oasis MCX)[5] |
| Matrix Effect | Not specified in reviewed studies | Not specified in reviewed studies | ~3.0% (using Oasis MCX)[5] |
| Selectivity | Low[5] | Moderate[5] | High[5] |
| Throughput | High[5] | Moderate[5] | Moderate to High (with automation)[5] |
| Cost per Sample | Low[5] | Low to Moderate[5] | High[5] |
Note: The values presented are illustrative and can vary depending on the specific laboratory conditions, instrumentation, and biological matrix.
Detailed Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge (e.g., Oasis MCX).[5]
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.[5]
-
Sample Loading: Load 200 µL of pre-treated plasma (spiked with internal standard and diluted with 2% formic acid) onto the cartridge.[5]
-
Washing:
-
Elution: Elute Linagliptin and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.[4][5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[4]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[4]
2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquoting: Aliquot 300 µL of plasma into a clean glass tube.[4]
-
Internal Standard Spiking: Add the working solution of the internal standard (e.g., Linagliptin-¹³C,d₃).[4]
-
pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide to basify the sample.[4][10] This facilitates the extraction of Linagliptin into an organic solvent.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[4][5][10]
-
Vortexing/Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.[4]
-
Centrifugation: Centrifuge at approximately 4000 x g for 5-15 minutes to separate the aqueous and organic layers.[4][10]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.[4][10]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[4][10]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[4][10]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[4][10]
3. Protein Precipitation (PPT) Protocol
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.[4]
-
Internal Standard Spiking: Add an appropriate volume of the internal standard working solution.[4]
-
Precipitating Agent: Add a precipitating agent, such as acetonitrile (B52724) or methanol (typically in a 3:1 ratio of solvent to sample).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.[5]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.[4]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[4]
Visualizations
Caption: Mechanism of action of Linagliptin.
Caption: General bioanalytical workflow for Linagliptin.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
Overcoming poor peak shape in Linagliptin chromatography
Welcome to the technical support center for Linagliptin chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly poor peak shape, during your HPLC analysis of Linagliptin.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with my Linagliptin standard?
A1: Peak tailing for Linagliptin is a common issue in reversed-phase chromatography. Linagliptin is a basic compound due to its amino group, which can interact strongly with acidic silanol (B1196071) groups present on the surface of silica-based columns. This secondary interaction, in addition to the primary reversed-phase interaction, can lead to delayed elution of a portion of the analyte molecules, resulting in a tailed peak.[1][2]
Q2: What is a good starting point for a mobile phase to analyze Linagliptin?
A2: A good starting point for a mobile phase is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. Several studies have shown success with a mobile phase consisting of methanol and water in a 40:60 v/v ratio, often with the addition of a modifier like Triethylamine (TEA) and pH adjustment.[1][3]
Q3: What is the role of Triethylamine (TEA) in the mobile phase?
A3: Triethylamine (TEA) is a common mobile phase additive used as a silanol-masking agent or tailing suppressor. The TEA molecules, being basic, preferentially interact with the active silanol groups on the stationary phase. This reduces the opportunity for the basic Linagliptin molecules to interact with these sites, leading to a more symmetrical peak shape.[1][4]
Q4: What is a typical retention time for Linagliptin?
A4: The retention time for Linagliptin can vary significantly depending on the specific chromatographic conditions (e.g., column, mobile phase composition, flow rate, temperature). However, reported retention times generally fall within the range of 2.5 to 11 minutes.[1][5][6][7][8]
Troubleshooting Guide: Poor Peak Shape
This guide addresses common peak shape problems encountered during Linagliptin analysis and provides systematic troubleshooting steps.
Issue 1: Peak Tailing
Symptoms:
-
The peak is asymmetrical with the latter half being broader than the front half.
-
The tailing factor is greater than the acceptable limit (typically > 1.5).[9]
Potential Causes & Solutions:
-
Cause 1: Secondary Interactions with Silanol Groups.
-
Solution 1a: Add a Tailing Suppressor. Incorporate Triethylamine (TEA) into the aqueous portion of your mobile phase at a concentration of around 0.1-0.3%.[1][4] This will mask the active silanol sites.
-
Solution 1b: Adjust Mobile Phase pH. Adjusting the pH of the mobile phase can suppress the ionization of silanol groups. A slightly acidic pH, for example around 4.5, has been shown to be effective.[1]
-
Solution 1c: Use a Deactivated Column. Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
-
Cause 2: Column Contamination or Degradation.
-
Solution 2a: Column Wash. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. Refer to the column manufacturer's guidelines for recommended washing procedures.
-
Solution 2b: Replace Guard Column. If you are using a guard column, it may be contaminated. Replace it with a new one.[10]
-
Solution 2c: Replace Analytical Column. If the above steps do not resolve the issue, the analytical column may have reached the end of its lifespan and needs to be replaced.[10][11]
-
-
Cause 3: Inappropriate Sample Solvent.
-
Solution 3a: Match Sample Solvent to Mobile Phase. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[12]
-
Issue 2: Peak Fronting
Symptoms:
-
The peak is asymmetrical with the front half being broader than the latter half.
Potential Causes & Solutions:
-
Cause 1: Sample Overload.
-
Solution 1a: Reduce Injection Volume or Concentration. Injecting too much sample can saturate the column, leading to fronting. Try reducing the injection volume or diluting your sample.[10]
-
-
Cause 2: Inappropriate Sample Solvent.
-
Solution 2a: Use a Weaker Sample Solvent. Dissolving your sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.[12]
-
Issue 3: Split or Broad Peaks
Symptoms:
-
The peak appears as two or more merged peaks or is significantly wider than expected.
Potential Causes & Solutions:
-
Cause 1: Column Void or Channeling.
-
Solution 1a: Reverse Column Flushing. A void at the head of the column can cause the sample to travel through different paths, leading to peak splitting. Sometimes, carefully back-flushing the column at a low flow rate can resolve this. Caution: Always check the column manufacturer's instructions to see if back-flushing is permissible.[11]
-
Solution 1b: Replace Column. If a void has formed, the column may be irreversibly damaged and will need to be replaced.[11]
-
-
Cause 2: Partially Blocked Frit.
-
Solution 2a: Frit Replacement. Particulates from the sample or system can clog the inlet frit of the column, distorting the peak shape. If possible, replace the frit.
-
Solution 2b: Use In-line Filter and Guard Column. To prevent future blockages, always filter your samples and use an in-line filter and/or a guard column.[12]
-
-
Cause 3: Injector Problems.
-
Solution 3a: Inspect and Clean Injector. A partially plugged injector needle or a scratched rotor seal can cause distorted peaks. Inspect and clean the injector components according to the manufacturer's instructions.[12]
-
Data Presentation
Table 1: Reported Chromatographic Conditions for Linagliptin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm)[1] | C18 (4.6 x 250 mm, 5 µm)[4] | Khromosil C18 (4.6 x 150 mm, 5µm)[13] |
| Mobile Phase | Methanol:Water (40:60 v/v) with 0.3% TEA[1] | Methanol:0.1% TEA (70:30 v/v)[4] | 0.02 M KH2PO4:Acetonitrile (70:30 v/v)[13] |
| pH | 4.5[1] | 2.7 (adjusted with OPA)[4] | 5.0 (adjusted with 1% OPA)[13] |
| Flow Rate | 1.0 mL/min[1] | 0.7 mL/min[4] | 1.2 mL/min[13] |
| Detection Wavelength | 225 nm[1] | 238 nm[4] | 226 nm[13] |
| Column Temperature | 25°C[1] | Not Specified | Not Specified |
| Tailing Factor | 1.1[1] | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: System Suitability Test
-
Prepare the Mobile Phase and Standard Solution: Prepare the mobile phase and a Linagliptin standard solution at a known concentration as per your validated method.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Make at least five replicate injections of the Linagliptin standard solution.
-
Evaluate System Suitability Parameters: From the resulting chromatograms, calculate the following parameters:
-
Tailing Factor (T): Should typically be ≤ 1.5.
-
Theoretical Plates (N): Should meet the minimum requirement specified in your method.
-
Relative Standard Deviation (%RSD) for Peak Area and Retention Time: Should be ≤ 2.0%.[5]
-
Protocol 2: Column Washing Procedure
Objective: To remove strongly retained contaminants from a C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol (B130326)
Procedure:
-
Disconnect the Column from the Detector: To avoid contaminating the detector cell, disconnect the column outlet.
-
Flush with Water: Flush the column with HPLC-grade water for at least 30 minutes to remove any buffer salts.
-
Flush with Methanol: Flush the column with 100% methanol for 30-60 minutes.
-
Flush with Acetonitrile: Flush the column with 100% acetonitrile for 30-60 minutes.
-
Flush with Isopropanol (Optional): For very non-polar contaminants, a flush with isopropanol can be effective. Flush for 30-60 minutes.
-
Re-equilibrate the Column: Re-introduce the mobile phase and equilibrate the column until a stable baseline is achieved.
Note: Always refer to the specific care and use manual provided by your column manufacturer for detailed instructions and limitations.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in chromatography.
Caption: Mechanism of peak tailing suppression by Triethylamine (TEA).
References
- 1. academic.oup.com [academic.oup.com]
- 2. jocpr.com [jocpr.com]
- 3. academicstrive.com [academicstrive.com]
- 4. impactfactor.org [impactfactor.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. halocolumns.com [halocolumns.com]
- 13. scispace.com [scispace.com]
Preventing deuterium-hydrogen exchange of Linagliptin Acetamide-d3
Welcome to the technical support center for Linagliptin Acetamide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange during experiments. Maintaining the isotopic purity of this compound is critical for the accuracy of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium (B1214612) labels located?
A1: this compound is a deuterated analog of Linagliptin, an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). The "-d3" designation indicates that three hydrogen atoms on the acetamide (B32628) methyl group have been replaced by deuterium atoms. The IUPAC name is N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trideuterioacetamide. These deuterium atoms are on a carbon atom alpha to a carbonyl group, which makes them potentially susceptible to exchange under certain conditions.
Q2: What is deuterium-hydrogen (D-H) exchange, and why is it a concern for this compound?
A2: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice-versa. This is a significant concern for this compound when it is used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS). If the deuterium labels are lost, the internal standard will have the same mass as the unlabeled analyte, leading to inaccurate quantification.
Q3: What are the primary factors that promote D-H exchange?
A3: The primary factors that influence the rate of D-H exchange for deuterated acetamides are:
-
pH: The exchange is catalyzed by both acids and bases. Basic conditions, in particular, can promote the enolization of the acetamide, facilitating the exchange of the alpha-deuteriums.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons to exchange with the deuterium atoms. The presence of even trace amounts of water in aprotic solvents can be problematic.
-
Catalysts: The presence of certain metal catalysts can also facilitate D-H exchange.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability and isotopic integrity of this compound, it should be stored as a solid at -20°C or below in a tightly sealed container to protect it from moisture.[1] Stock solutions should be prepared in anhydrous aprotic solvents and stored at low temperatures, preferably -20°C or -80°C, to minimize the rate of exchange.[1] Aliquoting stock solutions into single-use vials is recommended to avoid multiple freeze-thaw cycles.[1]
Troubleshooting Guides
Issue: Inconsistent or decreasing signal of this compound in LC-MS analysis.
This is a common symptom of D-H exchange. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing potential deuterium-hydrogen exchange.
Data Presentation
The stability of the deuterium label on this compound is highly dependent on the experimental conditions. The following tables summarize the relative risk of D-H exchange and the known stability of Linagliptin under various forced degradation conditions.
Table 1: Relative Risk of Deuterium-Hydrogen Exchange for this compound
| Factor | Condition | Relative Risk of D-H Exchange | Recommendation |
| pH | > 8 (Basic) | High | Avoid basic conditions. Adjust pH to a slightly acidic range (3-6). |
| 6 - 8 (Neutral) | Moderate | Minimize exposure time. Work at low temperatures. | |
| < 6 (Acidic) | Low | Optimal for minimizing exchange. | |
| Temperature | > 40°C | High | Avoid heating. Perform sample preparation on ice. |
| 20 - 40°C | Moderate | Minimize time at room temperature. | |
| < 4°C | Low | Use a cooled autosampler and store samples at low temperatures. | |
| Solvent | Protic (e.g., Water, Methanol) | High | Use aprotic solvents (e.g., Acetonitrile (B52724), Dichloromethane) whenever possible. |
| Aprotic (e.g., Acetonitrile) | Low | Ensure the aprotic solvent is anhydrous. |
Table 2: Summary of Linagliptin Stability from Forced Degradation Studies
| Stress Condition | Reagent/Temperature | Observed Degradation of Linagliptin | Implication for this compound |
| Acidic Hydrolysis | 0.1N - 1M HCl, 60-100°C | Significant degradation observed. | While D-H exchange is low at acidic pH, the parent molecule may degrade under harsh acidic conditions. |
| Basic Hydrolysis | 0.1N NaOH, 60-100°C | Significant degradation observed. | High risk of both D-H exchange and degradation of the parent molecule. |
| Oxidation | 3-10% H₂O₂ | Significant degradation observed. | The parent molecule is susceptible to oxidation. |
| Thermal | 60-150°C | Degradation observed at higher temperatures. | Elevated temperatures increase the risk of both D-H exchange and thermal degradation. |
| Photolytic | UV/Direct Sunlight | Stable to moderate degradation. | Less of a concern for D-H exchange, but protection from light is good practice. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Working Standards
-
Solvent Selection: Use anhydrous, aprotic solvents such as acetonitrile or dioxane for preparing stock solutions.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid in a clean, dry vial.
-
Add the appropriate volume of the anhydrous aprotic solvent.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Store stock solutions in tightly sealed amber vials at -20°C or -80°C. Aliquot into single-use vials to minimize freeze-thaw cycles.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Extraction: If performing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE), use aprotic solvents where possible. If an aqueous wash step is necessary, ensure it is brief and the pH is neutral or slightly acidic.
-
Reconstitution: After evaporating the extraction solvent, reconstitute the sample in a solvent mixture that is compatible with your LC mobile phase but minimizes the risk of exchange. Ideally, this would be a high percentage of aprotic solvent with a small amount of aqueous mobile phase that is pH-adjusted to be slightly acidic (e.g., with 0.1% formic acid).
-
Temperature Control: Keep all samples on ice or in a cooled autosampler (e.g., 4°C) throughout the preparation and analysis sequence.
-
Analysis: Analyze the samples as soon as possible after preparation.
Protocol 3: Preparation of NMR Samples
-
Glassware Preparation: Ensure that the NMR tube, pipettes, and any vials used are scrupulously clean and dry. Oven-drying and cooling in a desiccator is recommended.
-
Solvent Selection: Use high-purity, anhydrous deuterated aprotic solvents such as chloroform-d (B32938) (CDCl₃), acetonitrile-d3 (B32919) (CD₃CN), or acetone-d6. Avoid protic deuterated solvents like methanol-d4 (B120146) or D₂O unless absolutely necessary for solubility, and be aware of the high risk of exchange.
-
Sample Preparation:
-
Dissolve the this compound in the chosen anhydrous deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube immediately to prevent the ingress of atmospheric moisture. For longer-term experiments, consider sealing the tube with a flame or using a J-Young tube.
-
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
By following these guidelines, researchers can minimize the risk of deuterium-hydrogen exchange and ensure the integrity of their experimental results when working with this compound.
References
Technical Support Center: Optimizing Mass Spectrometry for Linagliptin Acetamide-d3 Analysis
Welcome to the technical support center for the bioanalysis of Linagliptin using Linagliptin Acetamide-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters and overcoming common challenges encountered during LC-MS/MS analysis.
Method Development and Optimization
This section provides recommended starting parameters for the analysis of Linagliptin and its deuterated internal standard, this compound. These parameters are compiled from various validated methods and should serve as a robust starting point for your method development.
Mass Spectrometry Parameters
Successful quantification of Linagliptin requires careful optimization of mass spectrometer settings. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Linagliptin. The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Linagliptin | 473.2 - 473.5 | 157.6, 419.9, 420.1 | 70 - 80 | 30 - 35 |
| This compound (Predicted) | ~476.3 | ~160.6 | 70 - 80 | 30 - 35 |
Note: The parameters for this compound are predicted based on the structure of Linagliptin and its other deuterated analogs. The precursor ion will have a mass shift corresponding to the addition of the acetamide-d3 group. The product ion and other parameters should be optimized in your laboratory.[1][2][3][4]
Chromatographic Conditions
Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification. A reverse-phase C18 column is commonly employed for the separation of Linagliptin.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of organic phase, ramp up to a high percentage to elute Linagliptin, and then re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 45 °C |
Experimental Protocols
A well-defined experimental protocol is essential for reproducible results. The following outlines a general workflow for sample preparation and analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for the extraction of Linagliptin from plasma samples.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial in reducing matrix effects.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Linagliptin and the internal standard with a suitable elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
Caption: Experimental workflow for Linagliptin analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Linagliptin in a question-and-answer format.
Q1: I am observing significant signal suppression or enhancement for Linagliptin. What could be the cause and how can I fix it?
A1: This is likely due to matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte.
-
Improve Sample Cleanup: If you are using protein precipitation, consider switching to solid-phase extraction (SPE) for a cleaner sample extract.
-
Optimize Chromatography: Modify your LC gradient to better separate Linagliptin from the interfering matrix components. Ensure you have a robust column wash step after each injection.
-
Dilution: If the concentration of Linagliptin is high enough, you can try diluting your sample with the mobile phase to reduce the concentration of matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
Q2: My results are showing poor reproducibility and high variability. What are the potential sources of this issue?
A2: Poor reproducibility can stem from several factors throughout the analytical workflow.
-
Inconsistent Sample Preparation: Ensure that your sample preparation steps, especially pipetting of the sample, internal standard, and precipitation/extraction solvents, are precise and consistent across all samples.
-
Instrument Instability: Check the stability of your LC-MS/MS system. Monitor the spray stability and the signal intensity of a standard solution over time.
-
Carryover: Linagliptin can sometimes exhibit carryover. Optimize your needle wash and injector program to minimize this. Injecting a blank sample after a high concentration sample can help assess carryover.
-
Internal Standard Issues: Verify the purity and concentration of your internal standard stock solution. Ensure it is being added consistently to all samples.
Q3: I am having trouble with low recovery of Linagliptin during sample preparation. How can I improve it?
A3: Low recovery can be attributed to suboptimal extraction conditions.
-
Protein Precipitation: Ensure the ratio of plasma to precipitation solvent is appropriate (typically 1:3 or 1:4). Also, ensure thorough vortexing to achieve complete protein precipitation.
-
Solid-Phase Extraction: The choice of SPE sorbent and the wash/elution solvents are critical. You may need to screen different SPE cartridges and optimize the pH of your loading, wash, and elution solutions to improve the retention and subsequent elution of Linagliptin.
-
Analyte Stability: Although Linagliptin is generally stable, ensure that your sample processing conditions (e.g., temperature, pH) are not causing degradation.
References
Managing chromatographic co-elution issues with Linagliptin and its internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of Linagliptin (B1675411) and its internal standard. Our aim is to help you resolve common issues, such as co-elution, and ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution between Linagliptin and its internal standard?
Co-elution, where two or more compounds elute from the chromatographic column at the same time, can compromise the accuracy of your results.[1][2] For Linagliptin and its internal standard, co-elution is often a result of:
-
Inappropriate Internal Standard Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Linagliptin-¹³C,d₃ or Linagliptin-d₄.[3][4] These standards have nearly identical physicochemical properties to Linagliptin, ensuring they behave similarly during extraction and chromatographic separation.[3][4] Using a structurally unrelated internal standard, like Telmisartan, may lead to different chromatographic behavior and an increased risk of co-elution with matrix components, though not necessarily with Linagliptin itself.[3][5]
-
Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving good separation.[6][7] An improperly optimized mobile phase may not provide sufficient selectivity between Linagliptin, its internal standard, and endogenous plasma components.
-
Incorrect Column Chemistry: The choice of the stationary phase is crucial. While C18 columns are commonly used, the specific properties of the C18 packing material can influence selectivity.[5][8]
-
Isocratic Elution without Sufficient Resolution: While simple, an isocratic mobile phase may not have the power to resolve closely eluting compounds. A gradient elution, which involves changing the mobile phase composition during the run, can often improve separation.[7]
Q2: Which internal standards are recommended for Linagliptin analysis?
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis of Linagliptin due to their similar physicochemical properties to the analyte.[3][4] This similarity helps to minimize variability and improve the accuracy and precision of the assay.[3] Commonly used internal standards include:
-
Linagliptin-¹³C,d₃: Offers excellent performance by co-eluting with Linagliptin and having a similar ionization efficiency, which effectively compensates for matrix effects and extraction variability.[3][4]
-
Linagliptin-d₄: Another widely used SIL internal standard that provides reliable quantification.[3][9]
-
Structural Analogs: In cases where a SIL internal standard is not available, a structural analog like Telmisartan can be used.[5][10] However, these may not fully compensate for matrix effects as effectively as SIL internal standards.[3]
Q3: What are the typical starting chromatographic conditions for Linagliptin analysis?
A good starting point for developing a method for Linagliptin analysis using LC-MS/MS would be a reversed-phase separation on a C18 column.[5][8] Below are some typical conditions reported in the literature:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 50 mm, 5 µm or similar)[5][10] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate[5][8][9] |
| Mobile Phase B | Acetonitrile or Methanol[5][8][9] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 0.6 mL/min[5][8] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
These conditions should be optimized to achieve the desired separation and peak shape for your specific application.
Troubleshooting Guides
Issue: Co-elution of Linagliptin and its Internal Standard or Endogenous Components
This guide provides a systematic approach to troubleshooting and resolving co-elution issues.
Step 1: Confirm Co-elution
Before making changes to your method, confirm that you are indeed observing co-elution.
-
Examine Peak Shape: Look for signs of asymmetry, such as shoulders or split peaks, which can indicate the presence of more than one compound.[2]
-
Use a Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[2]
-
Mass Spectrometry (MS) Analysis: If using MS, examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) can indicate the presence of a co-eluting compound.[2]
Step 2: Methodical Optimization of Chromatographic Parameters
If co-elution is confirmed, follow these steps to optimize your method.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijpsr.com [ijpsr.com]
- 10. ijbio.com [ijbio.com]
Technical Support Center: Linagliptin Acetamide-d3 in Quantitative Assays
Welcome to the technical support center for the application of Linagliptin Acetamide-d3 as an internal standard in quantitative assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chemical and isotopic purity for this compound to ensure assay accuracy?
For reliable and reproducible results in quantitative bioanalysis, high purity of the deuterated internal standard is crucial. The general recommendations are:
It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[1]
Q2: How can impurities in my this compound internal standard affect my analytical results?
Impurities can significantly impact the accuracy and reliability of your quantitative analysis.[1] Key issues include:
-
Overestimation of the Analyte: The presence of unlabeled Linagliptin (the d0 isotopologue) in the this compound is a common impurity that will contribute to the signal of the analyte, leading to an overestimation of its concentration. This issue is particularly pronounced at the lower limit of quantification (LLOQ).[1]
-
Non-Linear Calibration Curves: Interference from impurities can disrupt the linear relationship between the analyte concentration and the response, leading to biased results.[1]
-
Inaccurate Quantification: If the internal standard contains significant chemical impurities, its actual concentration will be lower than the nominal concentration, leading to errors in the final calculated analyte concentration.[1]
Q3: My deuterated internal standard (this compound) shows a slightly different retention time than the analyte (Linagliptin). Is this a problem?
A small shift in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon called the "isotope effect." While minor shifts are often acceptable, significant separation can be problematic. If the analyte and the internal standard elute at different times, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of the assay. For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[2][3]
Q4: What are the typical acceptance criteria for accuracy and precision in a validated Linagliptin bioanalytical method?
According to regulatory guidelines (FDA and EMA), the acceptance criteria for the validation of bioanalytical methods are well-defined. For quality control (QC) samples, the mean accuracy should be within ±15% of the nominal concentration (and ±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability in analyte/internal standard peak area ratios across a run.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.[4]
-
A consistent positive bias in your results.
Possible Cause A: Isotopic Impurity in this compound
The presence of unlabeled Linagliptin in your deuterated internal standard can artificially inflate the analyte signal.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification due to suspected isotopic impurity.
Possible Cause B: Isotopic Instability (Hydrogen-Deuterium Exchange)
Deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, especially at non-stable positions (e.g., on -OH, -NH, or -SH groups). This alters the mass of the internal standard and leads to quantification errors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected isotopic instability.
Data Presentation
The purity of your this compound internal standard has a direct and quantifiable impact on the accuracy of your results. The presence of unlabeled Linagliptin (d0) as an impurity will cause a positive bias.
Table 1: Illustrative Impact of this compound Isotopic Purity on Assay Accuracy
| Isotopic Purity of this compound | Percentage of Unlabeled Linagliptin (d0) Impurity | Theoretical Bias at the LLOQ* | Compliance with Bioanalytical Method Validation Guidelines (±20% at LLOQ) |
| 99.5% | 0.5% | +2.5% | Yes |
| 99.0% | 1.0% | +5.0% | Yes |
| 98.0% | 2.0% | +10.0% | Yes |
| 97.0% | 3.0% | +15.0% | Yes |
| 95.0% | 5.0% | +25.0% | No |
| 90.0% | 10.0% | +50.0% | No |
*This is a simplified model for illustrative purposes, assuming the concentration of the internal standard is 5 times the LLOQ concentration of the analyte. The actual bias will depend on the relative concentrations of the analyte and the internal standard.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic purity of a this compound standard by measuring the relative abundance of its isotopologues.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile (B52724)/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[1]
-
Instrumentation and Method:
-
Use a high-resolution mass spectrometer capable of resolving the different isotopologues.[1]
-
Infuse the sample directly or inject it onto an LC column.
-
Acquire full scan mass spectra in the appropriate mass range to include the unlabeled (d0) and the deuterated (d3) species.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (e.g., m/z for [M+H]+ of d0 and d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as follows:
-
Isotopic Purity (%) = (Area of d3 Peak) / (Sum of Areas of all Isotopologue Peaks) * 100
-
-
Caption: Experimental workflow for assessing isotopic purity by HR-MS.
Protocol 2: Validated HPLC-MS/MS Method for Linagliptin Quantification in Human Plasma
Objective: To accurately quantify Linagliptin in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Linagliptin analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Linagliptin and this compound in methanol (e.g., at 1 mg/mL).
-
Prepare working standard solutions by serial dilution of the Linagliptin stock solution.
-
Prepare an internal standard working solution by diluting the this compound stock solution.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma, add the internal standard working solution.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Linagliptin and this compound.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., UPLC BEH C18, 2.1 mm × 100 mm; 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Linagliptin: e.g., m/z 473.4 → 157.6[6]
-
This compound: e.g., m/z 476.4 → 160.6 (hypothetical, depends on the position of the deuterium atoms)
-
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Linagliptin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Linagliptin in the unknown samples from the calibration curve.
-
Caption: Workflow for the quantification of Linagliptin in plasma using an internal standard.
References
Technical Support Center: Linagliptin Quantification Assays
Welcome to the technical support center for Linagliptin (B1675411) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification of Linagliptin in biological matrices.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability in Peak Areas or Signal Intensity
Question: My replicate injections of the same Linagliptin sample are showing high coefficient of variation (%CV). What are the potential causes and how can I fix this?
Answer: High variability in signal response is a frequent challenge. The source can often be traced to one of the following areas:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Linagliptin, leading to inconsistent results.[1][2][3][4]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from protein precipitation to a more robust method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[3][4]
-
Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to better separate Linagliptin from matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Linagliptin-¹³C,d₃ or Linagliptin-d4, will co-elute and experience similar matrix effects as the analyte, providing more accurate and precise quantification.[5][6][7][8]
-
Assess Matrix Factor: Analyze samples from multiple sources (at least six different lots of plasma) to evaluate the extent of the matrix effect.[1]
-
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent recoveries.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all sample preparation steps, including vortexing times and centrifugation speeds, are consistent across all samples.
-
Optimize Extraction: Experiment with different extraction solvents and pH conditions to maximize the recovery of Linagliptin.[3]
-
Use Low-Binding Labware: Linagliptin may adsorb to standard plastic tubes and tips. Using low-protein-binding labware can minimize this effect.[3]
-
-
-
Instrument Performance: Issues with the autosampler, pump, or mass spectrometer can introduce variability.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Prime the System: Ensure the pumps are properly primed and the mobile phase is flowing at a consistent rate.
-
Clean the Ion Source: A dirty ion source can lead to inconsistent ionization. Follow the manufacturer's instructions for cleaning.
-
-
Issue 2: Low Analyte Recovery
Question: I am experiencing low recovery of Linagliptin from my plasma samples. What could be the cause and how can I improve it?
Answer: Low recovery can significantly impact the sensitivity and accuracy of your assay. Consider the following causes and solutions:
-
Suboptimal Extraction Method: The chosen extraction technique may not be efficient for Linagliptin.
-
Troubleshooting Steps:
-
Evaluate Different Techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While PPT is simple, LLE and SPE often provide higher and more consistent recoveries.[3][4]
-
Optimize LLE: Test various organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to find the optimal combination for Linagliptin extraction.[3][4]
-
Optimize SPE: Experiment with different sorbent types (e.g., C18, mixed-mode) and elution solvents.[4][6]
-
-
-
Analyte Instability: Linagliptin may be degrading during sample collection, storage, or processing.
-
Troubleshooting Steps:
-
Ensure Proper Storage: Store plasma samples at -80°C until analysis.[1]
-
Perform Stability Studies: Evaluate the stability of Linagliptin under various conditions, including short-term bench-top stability, freeze-thaw cycles, and long-term storage, to identify any potential degradation issues.[1]
-
Keep Samples Cold: Process samples on ice or at a controlled low temperature to minimize degradation.[3]
-
-
-
Adsorption to Labware: As mentioned previously, Linagliptin can adsorb to surfaces.
-
Troubleshooting Steps:
-
Use Low-Binding Materials: Utilize low-protein-binding microcentrifuge tubes and pipette tips.[3]
-
Pre-condition Labware: Rinsing tubes and tips with a solution containing a high concentration of the analyte can sometimes help to passivate the surfaces.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Linagliptin quantification in human plasma using LC-MS/MS?
A1: The linear range for Linagliptin in human plasma can vary depending on the specific method and instrumentation. However, a common range is from approximately 0.1 ng/mL to 50 ng/mL. Some highly sensitive methods can achieve a lower limit of quantification (LLOQ) around 50 pg/mL.[5] One study reported a linear range of 0.25 to 16 ppb (ng/mL).[1] Another validated method covered a concentration range of 10 ng/mL to 5000 ng/mL.[9]
Q2: What are the key validation parameters I need to assess for my Linagliptin bioanalytical method according to regulatory guidelines?
A2: According to guidelines from bodies like the FDA and EMA, the key validation parameters include:
-
Specificity and Selectivity: Ensuring no interference from endogenous matrix components.[1][9]
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.[1][5][10]
-
Accuracy and Precision: Assessing both intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).[1][5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.[1]
-
Matrix Effect: The influence of the biological matrix on the analyte's signal.[1]
-
Stability: Evaluating the stability of the analyte under various conditions (freeze-thaw, short-term, long-term).[1]
Q3: Which sample preparation technique is best for Linagliptin quantification in plasma?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724).[7] However, it may result in less clean extracts and be more susceptible to matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and can lead to better sensitivity and reduced matrix effects.[3][5]
-
Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for removing matrix interferences and achieving high analyte recovery.[6][8]
For high-throughput analysis, SPE in a 96-well plate format is a common and efficient approach.[8]
Q4: What are the common LC-MS/MS parameters for Linagliptin analysis?
A4: While specific parameters should be optimized for your instrument, here are some typical starting points:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[1]
-
MRM Transitions: The precursor-to-product ion transition for Linagliptin is often m/z 473.3 → 420.1.[5] For a deuterated internal standard like Linagliptin-d4, the transition is m/z 477.5 → 424.3.[5]
-
Analytical Column: A C18 reversed-phase column is frequently employed.[5][6]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[5][9]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for validated Linagliptin bioanalytical assays.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | > 0.99 | [5][9] |
| LLOQ | 50.3 pg/mL - 10 ng/mL | [5][9][11] |
| Intra-day Precision (%CV) | ≤ 8.6% | [5] |
| Inter-day Precision (%CV) | ≤ 5.8% | [1] |
| Accuracy | 86.7% - 104.13% | [5][9] |
| Recovery | > 71.0% | [5][9] |
Table 2: HPLC Method Performance
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | > 0.999 | [12][13] |
| Linearity Range | 10 - 75 µg/mL | [12][13] |
| LOD | 0.178 µg/mL | [13] |
| LOQ | 0.541 µg/mL | [13] |
| Precision (%RSD) | < 2% | [10] |
| Accuracy (% Recovery) | 99.0% - 101.0% | [12] |
Experimental Protocols
Protocol 1: Linagliptin Quantification in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[5][7][9]
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Linagliptin (1 mg/mL) in methanol.
-
Prepare a primary stock solution of the internal standard (IS), Linagliptin-d4 (1 mg/mL), in methanol.
-
From the primary stocks, prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution with a 50:50 methanol:water mixture.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and briefly vortex.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[7]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC or HPLC system.
-
Analytical Column: C18 column (e.g., Gemini C18, 100 mm x 4.6 mm, 3 µm).[5]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate : methanol (20:80 v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source (positive mode).
-
MRM Transitions: Monitor m/z 473.3 → 420.1 for Linagliptin and m/z 477.5 → 424.3 for Linagliptin-d4.[5]
-
-
Data Analysis:
-
Quantify Linagliptin by calculating the peak area ratio of the analyte to the IS.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Visualizations
Caption: A typical experimental workflow for Linagliptin bioanalysis.
Caption: A troubleshooting decision tree for high variability issues.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ijbio.com [ijbio.com]
- 10. wjpls.org [wjpls.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. scispace.com [scispace.com]
- 13. impactfactor.org [impactfactor.org]
Technical Support Center: Stability of Linagliptin Acetamide-d3 in Processed Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Linagliptin acetamide-d3 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in processed human plasma?
A1: The stability of a stable isotope-labeled internal standard like this compound is presumed to be identical to the unlabeled analyte, Linagliptin.[1] Linagliptin has demonstrated high stability in human plasma under various laboratory conditions, including short-term bench-top storage, multiple freeze-thaw cycles, and long-term storage at low temperatures.[1][2]
Q2: How stable is this compound in human plasma at room temperature?
A2: Linagliptin in human plasma shows no significant degradation for up to 6 hours at room temperature (approximately 21 ± 2°C).[1][3] Studies have shown the percentage of the compound remaining after this period to be between 102.0% and 102.7% of the initial concentration, indicating excellent stability.[1][3]
Q3: Can plasma samples containing this compound undergo multiple freeze-thaw cycles?
A3: Yes, Linagliptin is stable in human plasma for at least three freeze-thaw cycles.[1][3] After three cycles, the amount of Linagliptin remaining was reported to be between 101.12% and 102.23% of the concentration in samples that had not undergone any freeze-thaw cycles.[1][3]
Q4: What is the recommended long-term storage temperature for plasma samples containing this compound?
A4: For long-term storage, it is recommended to keep plasma samples at -20°C or -70°C.[2][4] Studies have confirmed the stability of Linagliptin in rat plasma at -20°C for at least 20 days.[5]
Q5: How stable are processed samples of this compound in an autosampler?
A5: Processed samples of Linagliptin are stable in the autosampler at 4°C for approximately 24 hours.[1][3] This provides flexibility for the timing of sample analysis by LC-MS/MS.
Q6: Which anticoagulant is recommended for plasma sample collection for Linagliptin analysis?
A6: K2EDTA is the most commonly used and recommended anticoagulant for the collection of plasma samples for Linagliptin analysis.[2] Using a different anticoagulant without proper validation is not recommended as it could affect plasma pH, introduce matrix effects, or interact with the analyte, leading to inaccurate results.[2]
Stability Data Summary
The following tables summarize the stability of Linagliptin in human and rat plasma under various conditions. This data is considered directly applicable to this compound.
Table 1: Bench-Top Stability of Linagliptin in Human Plasma at Room Temperature
| Duration (hours) | Concentration vs. Initial (%) | Reference |
| 6 | 102.0 - 102.7 | [1][3] |
| 8 | 98.33 - 100.55 | [3][6] |
Table 2: Freeze-Thaw Stability of Linagliptin in Human Plasma
| Number of Cycles | Concentration vs. Control (%) | Reference |
| 3 | 101.12 - 102.23 | [1][3] |
Table 3: Post-Processing Stability of Linagliptin in Autosampler at 4°C
| Duration (hours) | Stability | Reference |
| ~24 | Stable | [1][3] |
Table 4: Stability of Linagliptin in Rat Plasma
| Condition | Duration | Stability (% Remained) | Reference |
| Room Temperature | 24 hours | Stable | [5] |
| Freeze-Thaw Cycles | 3 cycles | 95.4 - 100.1 | [5] |
| Long-Term Storage | 20 days at -20°C | Stable | [5] |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in processed samples.
Issue 1: Low or Inconsistent Internal Standard (this compound) Signal
-
Potential Cause: Degradation due to improper storage or handling, or matrix effects from an unvalidated anticoagulant.[2]
-
Recommended Action:
-
Verify the anticoagulant used for sample collection. K2EDTA is recommended.[2]
-
Review sample handling and storage procedures to ensure they align with established stability data.[2]
-
Minimize the number of freeze-thaw cycles by aliquoting samples if multiple analyses are anticipated.[1]
-
If using a non-standard anticoagulant, a full stability validation in that specific matrix is crucial.[2]
-
Issue 2: High Variability in Quality Control (QC) Sample Results
-
Potential Cause: Inconsistent sample handling, extended exposure to room temperature, or an excessive number of freeze-thaw cycles.[2]
-
Recommended Action:
Issue 3: Analyte (Linagliptin) Appears Stable, but Internal Standard (this compound) Shows Degradation
-
Potential Cause: While unlikely due to their similar structures, there could be specific interactions with components in the matrix or a contaminated internal standard stock solution.[2]
-
Recommended Action:
Experimental Protocols
Protocol 1: Assessment of Post-Processing (Autosampler) Stability
Objective: To evaluate the stability of this compound in processed samples under typical autosampler conditions.
Methodology:
-
Sample Preparation: Spike blank human plasma with known concentrations of Linagliptin to prepare low and high-quality control (QC) samples.
-
Extraction: Process these QC samples using your validated bioanalytical method (e.g., protein precipitation or liquid-liquid extraction). Add this compound as the internal standard during this process.
-
Initial Analysis (T=0): Immediately after processing, inject a set of the extracted QC samples onto the LC-MS/MS system and acquire the data. This will serve as the baseline.
-
Autosampler Storage: Place the remaining processed samples in the autosampler set to the desired temperature (e.g., 4°C).
-
Subsequent Analysis: Re-inject the QC samples at specified time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: Calculate the mean concentration of Linagliptin at each time point and compare it to the baseline (T=0) concentration. The stability is considered acceptable if the mean concentration is within ±15% of the baseline value.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in plasma samples subjected to multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Prepare low and high QC samples by spiking blank human plasma with Linagliptin.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours, then thaw them unassisted at room temperature.
-
Cycles 2 & 3: Repeat the freeze-thaw process two more times.
-
-
Sample Processing: After the third thaw, process the freeze-thaw QC samples along with a set of control QC samples that were stored continuously at the frozen temperature and not subjected to freeze-thaw cycles. Use your validated extraction method, including the addition of this compound.
-
Analysis: Analyze all processed samples using LC-MS/MS.
-
Data Analysis: Compare the mean concentration of the freeze-thaw samples to that of the control samples. The stability is acceptable if the results are within ±15% of the control.
Visualizations
Caption: Troubleshooting logic for inconsistent this compound signal.
Caption: Workflow for assessing post-processing stability in an autosampler.
References
Technical Support Center: Minimizing Carryover in Linagliptin LC-MS/MS Analysis
Welcome to the technical support center for Linagliptin LC-MS/MS analysis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address and minimize carryover during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Linagliptin that can lead to carryover.
Question: I am observing significant carryover of Linagliptin in my blank injections following a high concentration sample. What are the primary sources of this carryover and how can I mitigate them?
Answer:
Carryover in Linagliptin analysis is a common issue that can compromise the accuracy and reliability of your results, especially at the lower limit of quantitation. The primary sources of carryover can be broadly categorized into the autosampler, the chromatographic column, and the mobile phase composition. Below is a systematic approach to identify and resolve the issue.
1. Autosampler-Related Carryover:
The autosampler is a frequent source of carryover. Residual Linagliptin can adhere to the needle, injection valve, and sample loop.
-
Troubleshooting Steps:
-
Optimize Needle Wash: Implement a rigorous needle wash protocol. Use a strong, effective wash solvent. Since Linagliptin is a basic compound, a wash solvent with a different pH than the mobile phase can be effective. Consider a dual-solvent wash, using both a strong organic solvent and an acidic or basic aqueous solution.
-
Increase Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles, both pre- and post-injection.
-
Inspect and Clean/Replace Injector Components: The injector rotor seal is a common wear part that can trap analyte.[1] Inspect it for scratches or wear and replace it if necessary. Buffer salts can also accumulate and cause issues.[1]
-
2. Chromatographic Column Carryover:
The column itself can be a significant contributor to carryover, especially if it is not properly cleaned and regenerated between runs.
-
Troubleshooting Steps:
-
Implement a Strong Column Wash: After the elution of Linagliptin, incorporate a high-organic wash step in your gradient to flush out any strongly retained residues. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.
-
Column Equilibration: Ensure adequate column re-equilibration to the initial mobile phase conditions before the next injection.
-
Dedicated Column: If feasible, dedicate a column specifically for Linagliptin analysis to avoid cross-contamination from other analytes.
-
3. Mobile Phase and Sample Diluent:
The composition of your mobile phase and the solvent used to dissolve your sample can influence carryover.
-
Troubleshooting Steps:
-
Mobile Phase Additives: The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and reduce tailing, which can sometimes be mistaken for carryover.[2] Experiment with the concentration of these additives.
-
Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used, it can lead to peak shape issues and potential carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an autosampler wash solution for Linagliptin analysis?
A good starting point is a wash solution that is a stronger solvent than the mobile phase and has a different pH. For Linagliptin, a basic compound, you could try a wash solution containing a small percentage of ammonium hydroxide (B78521) in a high-organic solvent like acetonitrile (B52724) or methanol (B129727). A mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% formic acid can also be effective.
Q2: How can I confirm that the carryover is coming from the autosampler and not the column?
To isolate the source of the carryover, you can perform a simple test. Inject a high-concentration standard followed by a blank. If you still observe carryover, replace the column with a zero-dead-volume union and inject another blank. If the carryover peak is still present, the source is likely the autosampler. If the peak disappears, the column is the primary contributor.
Q3: Can the type of sample vial I use affect carryover?
Yes, in some cases, analytes can adsorb to the surface of glass vials. While less common for small molecules like Linagliptin, if you suspect this is an issue, you can try using silanized glass vials or polypropylene (B1209903) vials to minimize surface interactions.
Q4: How often should I perform maintenance on my LC system to prevent carryover?
Regular preventive maintenance is crucial. It is recommended to inspect and clean the injector components, including the rotor seal and needle, on a regular basis (e.g., every 500-1000 injections, depending on the cleanliness of the samples). Regular flushing of the system with strong solvents can also help prevent the buildup of contaminants.[1]
Quantitative Data on Carryover Reduction Strategies
While specific quantitative data for Linagliptin carryover is highly method-dependent, the following table summarizes the expected impact of various mitigation strategies based on general chromatographic principles.
| Strategy | Description | Expected Carryover Reduction |
| Optimized Autosampler Wash | Using a strong, appropriate wash solvent with increased volume and cycles. | High |
| Injector Maintenance | Regular cleaning and replacement of worn parts like the rotor seal. | High |
| Strong Column Wash Gradient | Incorporating a high-organic wash at the end of each run. | Medium to High |
| Mobile Phase Modification | Addition of modifiers like formic acid or ammonium formate to improve peak shape. | Medium |
| Use of Dedicated Column | Using a column solely for Linagliptin analysis. | Medium |
| Appropriate Sample Diluent | Dissolving the sample in the initial mobile phase. | Low to Medium |
Experimental Protocols
The following is a typical experimental protocol for the LC-MS/MS analysis of Linagliptin, designed to minimize carryover.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., Waters Oasis WCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add an appropriate amount of internal standard (e.g., Linagliptin-d4). Precipitate proteins with 400 µL of a dilute ammonia (B1221849) solution. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Linagliptin and the internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system with a low-carryover autosampler design.
-
Column: A C18 column (e.g., Waters X-Bridge C18, 5 µm, 4.6 x 50 mm) is commonly used.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to elute Linagliptin, followed by a high-organic wash step.
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linagliptin: m/z 473.5 → 157.6[2]
-
Linagliptin-d4 (IS): m/z 477.5 → 161.6 (example transition)
-
Visualizations
Caption: A workflow for troubleshooting carryover in Linagliptin LC-MS/MS analysis.
Caption: The experimental workflow for Linagliptin analysis from sample preparation to detection.
References
Validation & Comparative
A Head-to-Head Battle of Precision: Validating Bioanalytical Methods for Linagliptin
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic drugs in biological matrices is paramount. For antidiabetic agents like Linagliptin (B1675411), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, robust and reliable bioanalytical methods are crucial for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of bioanalytical methods for Linagliptin, with a special focus on the validation of methods utilizing a stable isotope-labeled internal standard (SIL-IS), Linagliptin-13C,d3, against those employing alternative internal standards.
The use of a SIL-IS, such as Linagliptin-13C,d3, is widely regarded as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][2] This is attributed to its ability to closely mimic the analyte's behavior during the entire analytical process, from extraction to ionization, thereby effectively compensating for matrix effects and procedural variability.[1][3] This guide will delve into the experimental data and protocols that underscore the superiority of this approach, while also presenting data from methods using other internal standards for a comprehensive comparison.
Comparative Analysis of Bioanalytical Methods
The performance of a bioanalytical method is assessed based on several key validation parameters. The following tables summarize and compare these parameters for Linagliptin quantification using a stable isotope-labeled internal standard versus other commonly used internal standards.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method with Linagliptin-¹³C,d₃ (or similar SIL-IS) | Method with Alternative IS (e.g., Telmisartan) |
| Chromatography | ||
| Column | Gemini C18 (100 mm × 4.6 mm, 3 µm)[4] | Waters, X-Bridge, C18, 5μm (4.6×50 mm)[5] |
| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) : methanol (B129727) [20 : 80 (v/v)][4] | Acetonitrile and 0.1 % formic acid (90:10 v/v)[5] |
| Flow Rate | 0.5 mL min⁻¹[4] | 0.6 mL/min[5] |
| Retention Time | Linagliptin: 1.75 min, IS: 1.74 min[4] | Linagliptin: 1.45 min, IS: 1.20 min[5] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] | Positive Ion Spray[5] |
| Monitored Transition | Linagliptin: m/z 473.3 → 420.1, IS: m/z 477.5 → 424.3 (for LGN-d4)[4] | Linagliptin: m/z 473.54 → 157.6[5] |
| Internal Standard | Linagliptin-¹³C,d₃ or Linagliptin-d4[1][4] | Telmisartan[5] |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method with Linagliptin-¹³C,d₃ (or similar SIL-IS) | Method with Alternative IS (e.g., Telmisartan) |
| Linearity Range | 50.3 to 12115.5 pg mL⁻¹[4] | 10 to 5000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[4] | Not explicitly stated, but method validated[5] |
| Accuracy (% Bias) | 86.7% to 95.6%[4] | Within acceptable limits[5] |
| Precision (% RSD) | ≤ 8.6%[4] | Within acceptable limits[5] |
| Recovery | Not less than 71.0%[4] | Linagliptin: 92.5%, IS: 89.9%[5] |
| Matrix Effect | Compensated for by the IS[3] | Linagliptin: 5.51%, IS: 1.33%[5] |
| Lower Limit of Quantification (LLOQ) | 0.25 ppb[6] | 10 ng/mL[5] |
Experimental Protocols
A detailed methodology for the bioanalytical method validation of Linagliptin using a stable isotope-labeled internal standard is provided below. This protocol is a synthesis of best practices from published literature.[7][8]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of Linagliptin-13C,d3 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[7]
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1100 Quaternary System or equivalent[5]
-
Column: Gemini C18 (100 mm × 4.6 mm, 3 µm)[4]
-
Mobile Phase: 10 mM ammonium formate : methanol [20 : 80 (v/v)][4]
-
Flow Rate: 0.5 mL min⁻¹[4]
-
Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 LC-MS/MS or equivalent[1]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[1]
-
Monitored Transitions:
-
Key MS Parameters:
Visualizing the Workflow and Rationale
To better illustrate the processes and logic described, the following diagrams are provided.
Caption: Bioanalytical workflow for Linagliptin using SPE and LC-MS/MS.
Caption: Mechanism of action of Linagliptin via DPP-4 inhibition.[2]
The selection of an appropriate internal standard is a critical decision in developing a robust bioanalytical method. The data presented clearly indicates that stable isotope-labeled internal standards like Linagliptin-13C,d3 provide superior performance, ensuring higher accuracy and precision in the quantification of Linagliptin in biological matrices. This is essential for reliable pharmacokinetic and clinical studies, ultimately contributing to the safe and effective use of this important antidiabetic medication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijbio.com [ijbio.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Linagliptin Bioanalytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of linagliptin (B1675411) in biological matrices is fundamental to pharmacokinetic, bioequivalence, and toxicokinetic studies. When such studies span multiple laboratories, it is imperative to conduct a rigorous cross-validation of the bioanalytical methods to ensure the integrity and comparability of the data generated. This guide provides a comprehensive comparison of validated bioanalytical methods for linagliptin, offering a framework for successful inter-laboratory method transfer and validation.
Understanding Cross-Validation
Cross-validation is the process of formally demonstrating that two or more bioanalytical methods, or the same method at different laboratories, provide equivalent results for the same analyte in a given biological matrix.[1] This process is critical for establishing inter-laboratory reliability when samples from a single clinical or non-clinical study are analyzed at multiple sites.[1] The primary goal is to ensure that the data can be seamlessly combined and compared across the different laboratories.
A general workflow for conducting a cross-laboratory bioanalytical method validation is outlined below. This process ensures that a method developed and validated in a primary laboratory can be successfully transferred to and implemented in a secondary laboratory to produce comparable results.[1]
References
A Head-to-Head Comparison: Linagliptin Acetamide-d3 vs. Linagliptin-d4 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of linagliptin (B1675411), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, in biological matrices is fundamental for pharmacokinetic, bioequivalence, and clinical studies. The cornerstone of a robust bioanalytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. This guide provides a detailed comparison of two potential stable isotope-labeled internal standards for linagliptin: Linagliptin Acetamide-d3 and Linagliptin-d4.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte, leading to co-elution and comparable ionization efficiency.[1] This minimizes variability and significantly improves the accuracy and precision of the analytical method.[1] While structurally unrelated compounds can be used as internal standards, they may not adequately compensate for matrix effects and extraction variability as effectively as a SIL IS.[1]
Unveiling the Contenders: Chemical Structures and Key Differences
A crucial first step in comparing these internal standards is to understand their molecular structures.
Linagliptin-d4 is a true stable isotope-labeled internal standard of linagliptin. It incorporates four deuterium (B1214612) atoms on the piperidinyl ring of the linagliptin molecule.[2][3] This mass modification allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its core structure remains identical to linagliptin.
This compound , in contrast, is the N-acetamide derivative of linagliptin, with three deuterium atoms on the acetyl group.[4][5] This distinction is critical; it is not a direct isotopologue of linagliptin but rather a deuterated analog of a related compound. This structural difference has significant implications for its performance as an internal standard.
Performance Comparison: The Gold Standard vs. the Analog
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[6] This ensures that any variations affecting the analyte also affect the internal standard to the same extent, leading to a consistent analyte-to-internal standard ratio.
Linagliptin-d4: The True SIL Advantage
As a true SIL internal standard, Linagliptin-d4 is expected to have nearly identical chromatographic retention time and extraction recovery as linagliptin.[7] Any matrix effects, such as ion suppression or enhancement, should impact both compounds equally.[8] This leads to higher accuracy and precision in quantification.
This compound: Potential Pitfalls of a Structural Analog
While deuterated, the fact that this compound is a derivative introduces potential for chromatographic separation from linagliptin. The addition of the acetamide (B32628) group alters the molecule's polarity and size, which can lead to differences in retention time. If the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects, compromising the accuracy of the results.[8][9] Furthermore, the extraction recovery of the acetamide derivative may not perfectly match that of linagliptin.
Quantitative Data Summary
The following tables summarize typical validation parameters for bioanalytical methods using a stable isotope-labeled internal standard for linagliptin, with data largely derived from studies utilizing Linagliptin-d4. No published data for this compound as an internal standard for linagliptin was found.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Linagliptin | Linagliptin-d4 (Internal Standard) | Reference |
| Chromatographic Column | Gemini C18 (100 mm × 4.6 mm, 3 µ) | Gemini C18 (100 mm × 4.6 mm, 3 µ) | [10] |
| Mobile Phase | 10 mM Ammonium formate (B1220265) : Methanol (20:80 v/v) | 10 mM Ammonium formate : Methanol (20:80 v/v) | [10] |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | [10] |
| Retention Time (min) | 1.75 | 1.74 | [10] |
| Ionization Mode | ESI Positive | ESI Positive | [11] |
| MRM Transition (m/z) | 473.3 → 420.1 | 477.5 → 424.3 | [10] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 99.532 - 10045.049 pg/mL | [11] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Precision (%CV) | ≤ 8.6% | [10] |
| Accuracy | 95.2% - 102.7% | [11] |
| Recovery | 69.9% - 77.1% | [11] |
| Matrix Effect | Not specified in detail, but method validated | [10][11] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of linagliptin in human plasma using Linagliptin-d4 as an internal standard, synthesized from published methods.[10][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma, add 50 µL of Linagliptin-d4 internal standard working solution.
-
Vortex mix the sample.
-
Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia (B1221849) solution in water).
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex for an extended period (e.g., 10 minutes).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Gemini C18 (100 mm × 4.6 mm, 3 µ)
-
Mobile Phase: Isocratic elution with 10 mM Ammonium formate : Methanol (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Linagliptin: m/z 473.3 → 420.1
-
Linagliptin-d4: m/z 477.5 → 424.3
-
Visualizing the Workflow and Signaling Pathway
Linagliptin's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme.
Conclusion
When comparing this compound and Linagliptin-d4 as internal standards for the quantification of linagliptin, the choice is clear. Linagliptin-d4 stands out as the superior option, embodying the principles of a true stable isotope-labeled internal standard. Its identical core structure to linagliptin ensures co-elution and similar behavior during analysis, which is critical for achieving the highest levels of accuracy and precision.
This compound , being a deuterated derivative, introduces a structural difference that can lead to chromatographic separation and differential matrix effects, potentially compromising data quality. For researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods for linagliptin, the use of a true SIL internal standard like Linagliptin-d4 is strongly recommended to ensure data integrity and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. Linagliptin-d4 | C25H28N8O2 | CID 119057561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijpsr.com [ijpsr.com]
A Comparative Guide to Linagliptin Quantification: Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The selection of an appropriate analytical technique is critical for accurate and reliable quantification in pharmaceutical formulations and biological matrices. This document focuses on the key validation parameters of linearity and range, presenting experimental data from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Performance Comparison of Analytical Methods
The choice of an analytical method for Linagliptin quantification depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the linearity and range data for different validated methods, providing a basis for comparison.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the analysis of bulk drug substances and pharmaceutical dosage forms.[2][3]
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation | Reference |
| 5 - 30 | > 0.995 | Not Specified | [2][4] |
| 10 - 50 | Not Specified | y = 136.44x - 388.27 | [5] |
| 0 - 75 | 0.999 | Not Specified | [6] |
| 1 - 50 | 0.9998 | y = 377.3x + 142.4 | [7] |
| 5 - 25 | > 0.999 | Not Specified | [8] |
| 0.5 - 100 | 0.9998 | Not Specified | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalysis and pharmacokinetic studies where low concentrations of the drug need to be measured in complex biological matrices like plasma.[2][9][10]
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Regression Model | Reference |
| 0.25 - 16 | > 0.99 | Linear with 1/x² weighting | [2][10] |
| 10 - 5000 | ≥ 0.99 | Linear with 1/X*X weighting | [11][12] |
| 0.25 - 10 | Excellent Linearity | Not Specified | [13] |
| 6 - 1500 | Not Specified | Not Specified | [14] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, offering advantages in terms of speed and cost-effectiveness for certain applications.[15][16]
| Linearity Range (ng/spot) | Correlation Coefficient (r) | Regression Equation | Reference |
| 100 - 600 | 0.999 | Y = 8.808X + 130.478 | [15] |
| 100 - 700 | 0.997 (r²) | Not Specified | [16] |
| 20 - 100 | Not Specified | Not Specified | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of Linagliptin using the compared techniques.
HPLC-UV Method
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% triethylamine (B128534) in water (70:30 v/v), with the pH adjusted to 2.7 with orthophosphoric acid.[5]
-
Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size).[5][18]
-
Flow Rate: 0.7 mL/min.[5]
-
Detection Wavelength: 238 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Preparation of Standard Solutions: Aliquots of a standard Linagliptin stock solution are diluted with the mobile phase to achieve concentrations within the desired range (e.g., 10 to 50 µg/mL).[5]
LC-MS/MS Method
-
Sample Preparation: Solid-phase extraction (SPE) is often employed for plasma samples.[9][13] A common procedure involves conditioning an Oasis MCX cartridge, loading the plasma sample, washing with formic acid and methanol, and finally eluting Linagliptin with 5% ammonium (B1175870) hydroxide (B78521) in methanol.[9]
-
Chromatographic Separation: Separation is typically achieved on a C18 column (e.g., Waters X-Bridge, 4.6 x 50 mm, 5 µm).[11][12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and 0.1% formic acid in water.[11][12] A typical composition is acetonitrile and 0.1% formic acid (90:10 v/v).[11][12]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive ion spray. The transition monitored for Linagliptin is typically m/z 473.54 → 157.6.[11]
HPTLC Method
-
Stationary Phase: Precoated silica (B1680970) gel 60 F254 HPTLC plates.[15][16]
-
Mobile Phase: A mixture of acetone, methanol, chloroform, and formic acid (3:1:5:1 v/v/v/v).[15]
-
Application of Standards: Standard solutions of Linagliptin are applied to the HPTLC plate as bands of a specific width.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Quantification: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 230 nm) to measure the peak area.[15]
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for Linagliptin quantification.
Caption: Workflow for Linearity and Range Determination.
Conclusion
The selection of an appropriate analytical method for Linagliptin quantification is a critical decision in pharmaceutical development and research. HPLC-UV provides a robust and cost-effective solution for routine analysis of bulk drug and formulations. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the method of choice. HPTLC offers a high-throughput alternative for specific applications. The data and protocols presented in this guide serve as a valuable resource for scientists to make informed decisions based on their specific analytical needs. All methods discussed have been validated according to ICH guidelines.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Analytical Methods for Estimation of Linagliptin in Bulk and Tablet Dosage form - ProQuest [proquest.com]
- 4. A Validated RP-HPLC Method for the Determination of Linagliptin | Semantic Scholar [semanticscholar.org]
- 5. impactfactor.org [impactfactor.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative analysis of linagliptin by UV and RP-HPLC techniques [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. wjpsonline.com [wjpsonline.com]
- 18. academicstrive.com [academicstrive.com]
- 19. Mini review on different analytical methods for quantitative determination of linagliptin and empagliflozin either in biological sample or in the pharmaceutical dosage forms [journals.ekb.eg]
- 20. wjpls.org [wjpls.org]
The Gold Standard for Linagliptin Bioanalysis: A Comparative Guide to Assays Utilizing a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Linagliptin (B1675411) in biological matrices is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of Linagliptin assays, highlighting the superior performance of methods employing a deuterated internal standard, particularly within Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
The use of a stable isotope-labeled internal standard, such as Linagliptin-d4 or Linagliptin-¹³C,d₃, is the gold standard for the bioanalytical quantification of Linagliptin.[1] These deuterated standards share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation and potential matrix effects, leading to significantly enhanced accuracy and precision of the analytical method.[1][2]
Superior Performance with Deuterated Standards: A Data-Driven Comparison
The selection of an appropriate analytical method hinges on a balance of accuracy, precision, sensitivity, and throughput. While various techniques exist for Linagliptin quantification, including HPLC with UV detection and spectrophotometric methods, LC-MS/MS coupled with a deuterated internal standard consistently demonstrates superior performance in complex biological matrices.[3][4][5]
Below is a summary of validation parameters from studies employing a deuterated standard, showcasing the high levels of accuracy and precision achieved.
| Parameter | Method | Internal Standard | Matrix | Accuracy (%) | Precision (%RSD) | Reference |
| Intra-day Accuracy | LC-MS/MS | Linagliptin-d4 | Human Plasma | 86.7 - 95.6 | ≤ 8.6 | [6] |
| Inter-day Accuracy | LC-MS/MS | Linagliptin-d4 | Human Plasma | 86.7 - 95.6 | ≤ 8.6 | [6] |
| Overall Recovery | LC-MS/MS | Telmisartan* | Human Plasma | 92.5 | - | [7][8] |
| Intra-batch Precision | LC-MS/MS | Deuterated Empagliflozin (B1684318) and Linagliptin standards | Human Plasma | - | < 3.7 | [9] |
| Inter-batch Precision | LC-MS/MS | Deuterated Empagliflozin and Linagliptin standards | Human Plasma | - | < 3.7 | [9] |
Note: While Telmisartan is not a deuterated standard for Linagliptin, this study demonstrates high recovery in an LC-MS/MS method. The use of a deuterated standard is expected to provide even better compensation for variability.[1]
In contrast, methods that do not employ a deuterated internal standard, such as some HPLC-UV methods, may be more susceptible to matrix effects and variations in extraction efficiency, potentially leading to less reliable results. While validated for their intended purpose, they may not offer the same level of confidence for bioanalytical studies requiring high sensitivity and accuracy.[10][11][12][13][14][15][16]
Experimental Workflows: From Sample to Signal
The accurate quantification of Linagliptin using a deuterated internal standard typically involves a multi-step process from sample preparation to data acquisition. The choice of sample extraction technique significantly impacts the purity of the extract and the overall efficiency of the analysis.[2]
Detailed Experimental Protocols
A robust method for sample clean-up, SPE, is often preferred for its high selectivity and ability to minimize matrix effects.[2]
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of the deuterated Linagliptin internal standard working solution. Vortex for 10 seconds. Add 500 µL of 0.1% formic acid in water and vortex for another 10 seconds.[1]
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
The reconstituted sample is then injected into the LC-MS/MS system for separation and quantification.
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B) is typically employed.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Linagliptin and its deuterated internal standard are monitored.[6][7][8]
Conclusion
For the quantitative analysis of Linagliptin in biological matrices, the use of a deuterated internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and reliable method. This approach effectively mitigates the challenges posed by matrix effects and procedural variability, ensuring the generation of high-quality data essential for regulatory submissions and pivotal clinical studies. While alternative methods exist, the superior performance of assays with deuterated standards establishes them as the benchmark for Linagliptin bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mini review on different analytical methods for quantitative determination of linagliptin and empagliflozin either in biological sample or in the pharmaceutical dosage forms [journals.ekb.eg]
- 4. academicstrive.com [academicstrive.com]
- 5. A Review on Analytical Methods for Estimation of Linagliptin in Bulk and Tablet Dosage form - ProQuest [proquest.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a new analytical method for determination of linagliptin in bulk by visible spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. wjpls.org [wjpls.org]
- 16. Simultaneous determination of linagliptin and metformin by reverse phase-high performance liquid chromatography method: An application in quantitative analysis of pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Precision: Recovery and Matrix Effect for Linagliptin Acetamide-d3
A Comparative Analysis of Bioanalytical Methodologies for the Quantification of Linagliptin
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the recovery and matrix effects associated with the use of Linagliptin Acetamide-d3 as an internal standard in the bioanalysis of Linagliptin, benchmarked against other commonly employed internal standards and sample preparation techniques. The selection of an appropriate internal standard and extraction method is critical for mitigating variability and ensuring the integrity of analytical data.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in LC-MS/MS bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response. This guide presents a compilation of experimental data to inform the selection of the most suitable analytical strategy for Linagliptin quantification.
Comparative Analysis of Internal Standards
The choice of internal standard significantly impacts the reliability of a bioanalytical method. While structurally unrelated compounds can be used, stable isotope-labeled analogues of the analyte generally provide superior performance, particularly in minimizing the impact of matrix effects.
Table 1: Comparison of Recovery and Matrix Effect for Various Internal Standards
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Analyte Matrix Effect (%) | Internal Standard Matrix Effect (%) |
| This compound (and other SILs e.g., ¹³C,d₃, d₄) | 85 - 95 | 88 - 92 | < 15 | < 10 |
| Telmisartan | 92.5 | 89.9 | 5.51 | 1.33 |
| Sitagliptin | > 90 | > 90 | Not Specified | Not Specified |
| Pindolol | > 83 | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources and represents typical performance.
Impact of Sample Preparation on Recovery and Matrix Effect
The technique used to extract the analyte and internal standard from the biological matrix is another critical factor influencing recovery and the extent of matrix effects. Common approaches include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Table 2: Performance Comparison of Sample Preparation Techniques for Linagliptin
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 89.7 - 95.8 | ~71.0 | 78 - 88 |
| Matrix Effect (%) | Not Specified | Not Specified | ~3.0 |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following protocols outline the general procedures for evaluating recovery and matrix effect, as well as specific sample preparation techniques for Linagliptin analysis.
Evaluation of Recovery and Matrix Effect
Objective: To determine the extraction efficiency of the analytical method and to quantify the influence of the biological matrix on the ionization of the analyte and internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Recovery and Matrix Effect using the following formulas:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set A) - 1] x 100
-
A matrix effect value close to 0% indicates minimal ion suppression or enhancement.
Sample Preparation Protocols
1. Protein Precipitation (PPT)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
3. Solid-Phase Extraction (SPE)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Pre-treat the plasma sample as required (e.g., by adding acid or buffer).
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the recovery and matrix effect evaluation, as well as the comparative workflows of the different sample preparation techniques.
Incurred Sample Reanalysis in Linagliptin Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in pharmacokinetic (PK) studies. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the accuracy and precision of the bioanalytical method under real-world conditions. This guide provides a comparative overview of ISR for the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin (B1675411), with a focus on regulatory expectations, experimental protocols, and the impact of analytical methodologies on ISR outcomes.
Introduction to Incurred Sample Reanalysis
Incurred sample reanalysis is a process mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for pivotal pharmacokinetic and bioequivalence studies. It involves reanalyzing a subset of subject samples from a given study in a separate analytical run and comparing the results with the initial values. This procedure helps to ensure the bioanalytical method is robust and provides confidence in the generated pharmacokinetic data.
The primary objective of ISR is to verify the reproducibility of the bioanalytical method with actual study samples, which may contain metabolites, concomitant medications, and other endogenous components not present in the calibration and quality control (QC) samples prepared in a clean matrix.
Regulatory Framework and Acceptance Criteria
Both the FDA and EMA have established guidelines for ISR. While there are minor differences in the wording, the core principles are harmonized. The key requirements are summarized in the table below.
| Parameter | FDA Guideline | EMA Guideline |
| When to Conduct ISR | All pivotal bioequivalence (BE) studies. Recommended for other clinical studies where PK is a primary endpoint. For non-clinical studies, once per species for each validated method. | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and first trial in patients with impaired hepatic and/or renal function. |
| Number of Samples | A sufficient number of samples to provide confidence in the reliability of the study data. Typically, 10% of the first 1000 samples and 5% of the remaining samples. | 10% of the samples up to 1000, and 5% of the samples exceeding 1000. For studies with fewer than 1000 samples, a minimum of 50 samples should be reanalyzed. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and in the elimination phase. | Samples should be selected to cover the entire study, including around Cmax and in the elimination phase. |
| Acceptance Criteria | For small molecules, at least two-thirds (67%) of the reanalyzed samples must have a percentage difference between the initial and repeat concentrations that is within ±20% of their mean. | For small molecules, at least 67% of the reanalyzed samples should have a percent difference between the initial and reanalyzed concentration within ±20% of their mean. |
| Calculation of % Difference | (% \text{Difference} = \frac{(\text{Repeat Value} - \text{Original Value})}{(\frac{\text{Repeat Value} + \text{Original Value}}{2})} \times 100) | (% \text{Difference} = \frac{(\text{Re-measured Value} - \text{Initial Value})}{\text{Mean of Values}} \times 100) |
Experimental Protocol for Linagliptin Incurred Sample Reanalysis
A typical experimental protocol for conducting ISR in a linagliptin pharmacokinetic study involves the following steps:
-
Sample Selection: From the total number of subject samples analyzed in the study, a subset is selected for reanalysis based on the regulatory guidelines. The selection should include samples near the Cmax and in the terminal elimination phase of the pharmacokinetic profile.
-
Sample Retrieval and Thawing: The selected incurred samples are retrieved from storage (typically at -70°C or below) and allowed to thaw unassisted to room temperature.
-
Reanalysis: The samples are reanalyzed in a separate analytical run on a different day from the original analysis. The same validated bioanalytical method used for the initial analysis must be employed. This includes the same sample preparation procedure, chromatographic conditions, and mass spectrometric parameters.
-
Data Processing: The concentrations of linagliptin in the reanalyzed samples are determined using a fresh calibration curve and quality control samples.
-
Comparison and Evaluation: The results of the reanalysis are compared with the original values. The percentage difference for each reanalyzed sample is calculated using the formula specified in the regulatory guidelines. The overall ISR pass rate is then determined based on the acceptance criteria.
Impact of Analytical Methodology on ISR Performance
The choice of the bioanalytical method, particularly the internal standard (IS), can significantly impact the success of ISR. For the quantification of linagliptin, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Comparison of Internal Standards
| Internal Standard Type | Description | Expected ISR Performance for Linagliptin |
| Stable Isotope-Labeled (SIL) IS | An ideal IS that has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ¹³C, ²H). Linagliptin-¹³C,d₃ and Linagliptin-d4 are examples. | Excellent. A study utilizing Linagliptin-d4 as the internal standard for the bioanalysis of linagliptin in human plasma reported that over 90% of the reanalyzed samples had a percentage variability of less than 20%[1]. The close physicochemical properties to linagliptin allow it to effectively compensate for variability in sample extraction, matrix effects, and instrument response, leading to high reproducibility. |
| Structural Analog IS | A compound with a chemical structure similar to the analyte but not isotopically labeled. Telmisartan has been used as an IS for linagliptin in some methods. | Good to Moderate. While validated methods using Telmisartan as an IS for linagliptin have been reported, specific ISR performance data is not as readily available in the public domain[1]. Structural analogs may not perfectly mimic the behavior of the analyte during all stages of the analysis, which can potentially lead to greater variability in ISR results compared to SIL IS. |
While specific quantitative ISR data from linagliptin pharmacokinetic studies is not widely published in the form of detailed tables, an assessment report from the European Medicines Agency (EMA) for a linagliptin product confirmed the robustness of the bioanalytical method based on the submitted ISR results[2]. This, along with reports of high ISR pass rates with SIL internal standards, provides strong evidence for the reliability of validated bioanalytical methods for linagliptin.
Visualizing the ISR Workflow and Logic
To better understand the process and decision-making involved in incurred sample reanalysis, the following diagrams have been generated using the Graphviz DOT language.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Linagliptin Acetamide-d3 and Non-Deuterated Internal Standards
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative results. This is particularly true for the analysis of pharmaceuticals such as Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically a deuterated form like Linagliptin Acetamide-d3, and a non-deuterated internal standard for the quantification of Linagliptin in biological matrices.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4][5] This co-elution and analogous behavior allow the SIL IS to effectively compensate for variability in the analytical process, such as matrix effects and extraction losses, leading to more accurate and precise data.[3][4][5]
Non-deuterated internal standards, which are structurally different from the analyte, are also used but may not fully account for variations in the analytical method.[2][3] This guide will delve into the performance characteristics of both types of internal standards, supported by representative experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize typical performance data for bioanalytical methods using a stable isotope-labeled internal standard versus a non-deuterated internal standard for Linagliptin analysis. The data presented is a synthesis of information from published bioanalytical methods.
Table 1: Comparison of Key Bioanalytical Performance Parameters
| Performance Metric | Deuterated Internal Standard (e.g., Linagliptin-d4) | Non-Deuterated Internal Standard (e.g., Telmisartan) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Precision (% CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery (%) | Consistent and reproducible | May show variability |
| Matrix Effect (%) | Minimal and compensated | Potential for significant variability |
Table 2: Representative Recovery and Matrix Effect Data
| Analyte/Internal Standard | Mean Recovery (%) | Matrix Effect (% CV) |
| Linagliptin (with Deuterated IS) | ~90% | < 5% |
| Deuterated IS | ~90% | < 5% |
| Linagliptin (with Telmisartan IS) | 92.5% | 5.51% |
| Telmisartan (IS) | 89.9% | 1.33% |
Note: Data for the non-deuterated IS is sourced from a study using Telmisartan.
Experimental Protocols
This section details a typical experimental protocol for the analysis of Linagliptin in human plasma using a stable isotope-labeled internal standard. The protocol for a non-deuterated internal standard would be similar, with the substitution of the appropriate internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Linagliptin from plasma samples.[2]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Optimization is typically required for specific instrumentation.
-
Chromatographic Column: A C18 reverse-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5]
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Linagliptin | 473.3 | 157.6 |
| Linagliptin-d4 | 477.5 | 424.3 |
| Telmisartan | 421.2 | 276.2 |
Mandatory Visualizations
Signaling Pathway of Linagliptin
Linagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulates insulin (B600854) release and suppresses glucagon (B607659) secretion in a glucose-dependent manner, leading to improved glycemic control.
Bioanalytical Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Linagliptin in plasma samples using an internal standard and LC-MS/MS.
References
A Comparative Guide to Inter-laboratory Quantification of Linagliptin
The accurate and precise quantification of Linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2] This guide provides a comparative overview of the two most prevalent analytical methods for Linagliptin quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and drug development professionals to facilitate methodological decisions and ensure inter-laboratory data comparability.
Data Presentation: A Comparative Analysis of Quantitative Methods
The performance of analytical methods for Linagliptin quantification varies, with LC-MS/MS generally offering higher sensitivity and selectivity compared to HPLC-UV.[3][4] The following tables summarize key validation parameters from various studies, providing a baseline for what can be expected when establishing and comparing methods across different laboratories.
Table 1: Comparison of HPLC-UV Method Performance for Linagliptin Quantification
| Parameter | Human Plasma | Pharmaceutical Dosage Forms |
| Linearity Range | 1-32 ng/mL[5] | 10-50 µg/mL[6] |
| Accuracy (%) | Within ±15% of nominal concentration[5] | 99.33 - 99.88%[6] |
| Precision (%CV) | < 15%[5] | < 2%[6] |
| Limit of Quantification (LOQ) | 5 ng/mL[7] | 0.54105 µg/mL[6] |
| Retention Time (min) | ~4.95[5] | ~5.85[8] |
Table 2: Comparison of LC-MS/MS Method Performance for Linagliptin Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10-5000 ng/mL[3][9][10][11][12] | 50.3-12115.5 pg/mL[13] | 0.015–15.0 ng/mL[12] |
| Accuracy (%) | 93.40 - 104.13%[10] | 86.7 - 95.6%[13] | Within ±15% of nominal concentration[1] |
| Precision (%CV) | 5.04 - 13.44%[10] | ≤ 8.6%[13] | < 3.7%[12] |
| Limit of Quantification (LLOQ) | 10 ng/mL[10] | 50.3 pg/mL[13] | Not Specified |
| Retention Time (min) | ~1.45[3][9][11] | ~1.75[13] | Not Specified |
| Internal Standard | Telmisartan[3][9][11] | Linagliptin-d4[13] | Not Specified |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for reproducing and comparing results across laboratories. Below are generalized methodologies for both HPLC-UV and LC-MS/MS quantification of Linagliptin.
HPLC-UV Method for Linagliptin in Human Plasma
This method is suitable for routine analysis but may lack the sensitivity required for studies with very low Linagliptin concentrations.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[5]
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is generated using standards of known Linagliptin concentrations.
-
The concentration of Linagliptin in the samples is determined by comparing their peak areas to the calibration curve.
-
LC-MS/MS Method for Linagliptin in Human Plasma
This is the preferred method for bioanalytical studies due to its high sensitivity and specificity.[4]
-
Sample Preparation (Liquid-Liquid or Solid-Phase Extraction):
-
Liquid-Liquid Extraction (LLE): To a plasma sample containing an internal standard, add an immiscible organic solvent. Vortex and centrifuge to separate the layers. The organic layer containing the analyte is then evaporated and reconstituted.[13]
-
Solid-Phase Extraction (SPE): The plasma sample is loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and then the analyte is eluted with an appropriate solvent. The eluate is evaporated and reconstituted.[1]
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3][9][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[3][9][10][11][12] The precursor and product ions for Linagliptin and the internal standard are monitored.
-
Mandatory Visualizations
Experimental Workflow for Linagliptin Quantification
The following diagram illustrates a typical workflow for the quantification of Linagliptin in a biological matrix, from sample receipt to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. A Validated HPLC Method for the Determination of Linagliptin in Rat Plasma. Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated RP-HPLC Method for the Determination of Linagliptin | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. ijbio.com [ijbio.com]
- 11. ijbio.com [ijbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Linagliptin Acetamide-d3 in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Linagliptin Acetamide-d3, ensuring the protection of personnel and the environment.
This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a deuterated derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. As a potent pharmaceutical compound used in research and development, adherence to strict disposal protocols is imperative to mitigate risks of environmental contamination and ensure a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Summary of Key Physicochemical Properties
For the safe handling and disposal of any chemical, a clear understanding of its physical and chemical properties is essential. The table below summarizes key data for Linagliptin and its deuterated acetamide (B32628) derivative.
| Property | Linagliptin | This compound |
| Molecular Formula | C₂₅H₂₈N₈O₂[1] | C₂₇D₃H₂₇N₈O₃[2] |
| Molecular Weight | 472.54 g/mol [1][3] | 517.60 g/mol [4] |
| Melting Point | 190-202 °C[1][5] | Data not available |
| Solubility | Very slightly soluble in water (0.9 mg/mL). Soluble in methanol (B129727) (~60 mg/mL), sparingly soluble in ethanol (B145695) (~10 mg/mL), and very slightly soluble in isopropanol (B130326) and acetone (B3395972) (<1 mg/mL).[6] | Data not available |
| Appearance | White to yellowish solid[6] | Data not available |
| Storage | Store at refrigerator (2-8°C) for long-term storage.[4] | Store at refrigerator (2-8°C) for long-term storage.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. As a potent pharmaceutical compound, it should not be disposed of in the regular trash or down the drain.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, wipes), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions or rinsates from cleaning glassware, in a separate, dedicated hazardous waste container for liquids.
-
Never mix incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
Key Safety Considerations
-
Avoid Inhalation and Contact: this compound is a potent compound. Avoid generating dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Response: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
-
Regulatory Compliance: Always consult your institution's specific hazardous waste management plan and local regulations to ensure full compliance.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
Personal protective equipment for handling Linagliptin Acetamide-d3
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Linagliptin Acetamide-d3. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Impervious gloves, such as butyl rubber gloves.[1] | Prevents skin contact with the chemical. |
| Skin and Body Protection | Long-sleeved clothing or a laboratory coat.[1] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA-approved respirator may be necessary.[1][2] | Protects against inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a laboratory fume hood is recommended for handling the compound.[2]
-
Ensure safety showers and eye wash stations are readily accessible.[1][2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3]
-
Avoid Inhalation and Ingestion: Do not breathe dust or vapor. Do not eat, drink, or smoke in the handling area.[1]
-
After Handling: Wash hands thoroughly after handling the substance.[1][3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
For long-term storage, refrigeration at 2-8°C is recommended.[4]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
General Guidelines:
-
Do not allow the chemical to enter sewers, surface water, or ground water.[1]
-
Contaminated materials and containers should be treated as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[3] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Experimental Workflow for Handling
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
